1,4-Bis(2-hydroxy-2-propyl)benzene
Description
Properties
IUPAC Name |
2-[4-(2-hydroxypropan-2-yl)phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-11(2,13)9-5-7-10(8-6-9)12(3,4)14/h5-8,13-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEARFTRDZQQTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029247 | |
| Record name | 1,4-Bis(2-hydroxy-2-propyl)benzene | |
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Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | p-Bis(2-hydroxyisopropyl)benzene | |
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CAS No. |
2948-46-1 | |
| Record name | α1,α1,α4,α4-Tetramethyl-1,4-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2948-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Bis(2-hydroxyisopropyl)benzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.4,.alpha.4-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(2-hydroxy-2-propyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029247 | |
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| Record name | α,α,α',α'-tetramethyl-p-xylene-α,α'-diol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BIS(2-HYDROXYISOPROPYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G785DRB5XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-BIS(2-HYDROXYISOPROPYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5907 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
1,4-Bis(2-hydroxy-2-propyl)benzene chemical structure and properties
An In-depth Technical Guide to 1,4-Bis(2-hydroxy-2-propyl)benzene
Overview
This compound, also known by synonyms such as α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol and dicumyl alcohol, is a symmetrical aromatic diol.[1] Its structure consists of a central benzene ring substituted at the para (1,4) positions with two 2-hydroxy-2-propyl groups. This configuration, particularly the presence of tertiary hydroxyl groups, imparts unique properties that make it a valuable compound in polymer chemistry, material science, and as a subject of study in medicinal chemistry. Historically, its development is linked to advancements in cumene chemistry, emerging as a byproduct in the synthesis of dicumyl peroxide.[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development.
Chemical Structure and Identification
The molecule features a planar benzene ring with two bulky isopropyl alcohol groups situated opposite each other. This symmetrical arrangement influences its crystalline packing and intermolecular interactions, which are dominated by hydrogen bonding from the hydroxyl groups.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-[4-(2-hydroxypropan-2-yl)phenyl]propan-2-ol[1][2] |
| CAS Number | 2948-46-1[1][2][3] |
| Molecular Formula | C₁₂H₁₈O₂[1][2] |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)C(C)(C)O)O[1][2] |
| InChI Key | LEARFTRDZQQTDN-UHFFFAOYSA-N[2][3] |
| Synonyms | α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol, Dicumyl alcohol, p-Bis(2-hydroxyisopropyl)benzene[4][1][3] |
Physicochemical Properties
The physical and chemical properties of this compound are well-documented, reflecting its solid, crystalline nature at room temperature.[3] The presence of two hydroxyl groups allows for strong hydrogen bonding, influencing its melting point, boiling point, and solubility.[2]
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 194.27 g/mol [1][2] |
| Appearance | White powder[3] |
| Melting Point | 142-146 °C[2][3] |
| Boiling Point | 167-168 °C at 12 mmHg[2][3] |
| Density | ~1.001 g/cm³[2] |
| Refractive Index | ~1.505[2] |
| Exact Mass | 194.130680 amu[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method is the hydrolysis of 1,4-bis(2-chloro-2-propyl)benzene under alkaline conditions.[4]
Experimental Protocol: Hydrolysis of 1,4-Bis(2-chloro-2-propyl)benzene[1]
This protocol describes the conversion of the corresponding dichloro-analogue to the diol via nucleophilic substitution.
Materials:
-
1,4-Bis(2-chloro-2-propyl)benzene
-
Sodium hydroxide (NaOH) solution (1-25 wt%)
-
Hexane (or Toluene)
-
Water
-
Standard laboratory glassware for reflux and extraction
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,4-bis(2-chloro-2-propyl)benzene in an organic solvent such as hexane. The use of hexane is reported to achieve higher selectivity (~90%) compared to toluene (~70%).[4]
-
Addition of Alkali: Add the aqueous sodium hydroxide solution to the flask. The concentration of NaOH can be varied, typically between 1-25 wt%.[4]
-
Reaction Conditions: Heat the mixture to a controlled temperature, typically between 50–75 °C.[4] For instance, maintaining the reaction at 50 °C for approximately 8 hours when using hexane as the solvent can achieve a yield of around 45%.[4]
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Separate the organic layer from the aqueous layer using a separatory funnel.
-
Extraction: Wash the organic layer with water to remove any remaining NaOH and salts.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the final product, this compound, as a white solid. Purity can be confirmed via NMR spectroscopy.[4]
Caption: Synthesis workflow for this compound.
Applications and Chemical Reactivity
This compound serves as a versatile building block and agent in various chemical applications.
-
Polymer Chemistry: It is a key monomer for producing polyethers with low dielectric properties and is used to synthesize cyanate ester-silica hybrid nanomaterials for the microelectronics industry due to the improved thermal stability and hydrophobicity it imparts.[2]
-
Catalysis and Chelating Agent: The hydroxyl groups can engage in hydrogen bonding, allowing the molecule to act as a chelating agent.[2] This property has been shown to stabilize transition states and enhance reaction rates, for example, increasing the rate of nucleophilic fluorination with potassium fluoride by 18-fold.[2]
-
Cationic Polymerization: It can be converted to its dichloro derivative, 1,4-bis(2-chloro-2-propyl)benzene, which acts as an initiator for the cationic polymerization of monomers like styrene and isobutylene.[4]
Biological Activity and Relevance in Drug Development
While primarily used in material science, this compound and its derivatives have been investigated for their biological activity, which may be of interest to drug development professionals.
-
Antioxidant Properties: The hydroxyl groups have the potential to scavenge free radicals, suggesting antioxidant capabilities that could mitigate oxidative stress in biological systems.[4]
-
Enzyme Interaction: Studies have indicated that it can interact with and modulate the activity of certain enzymes, including cytochrome P450 enzymes, which are critical for drug metabolism and detoxification pathways.[4]
-
Estrogenic Activity: Some research has shown that the compound can exhibit estrogenic activity in in vitro cell cultures, though further investigation is required to determine its in vivo effects.[2] It has also been found to be cytotoxic in certain cell lines.[2]
Safety Information
According to GHS classifications, this compound is considered a hazardous substance.
-
Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][3] It may also cause respiratory irritation (H335).[3]
-
Precautions: Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this compound in its powder form.[3] It should be stored in a dry, well-ventilated area.
References
An In-depth Technical Guide to the Synthesis of 1,4-Bis(2-hydroxy-2-propyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predominant industrial synthesis of 1,4-bis(2-hydroxy-2-propyl)benzene. Contrary to inquiries suggesting a synthetic route from dicumyl peroxide, this document clarifies that the established and commercially viable method begins with the oxidation of p-diisopropylbenzene. The thermal decomposition of dicumyl peroxide does not yield the target diol but rather products such as acetophenone and dimethyl benzyl alcohol.
This guide details the scientifically accepted two-step synthesis from p-diisopropylbenzene, including experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in understanding and potentially implementing this synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound from p-diisopropylbenzene is a two-stage process:
-
Oxidation: p-Diisopropylbenzene is oxidized using air or oxygen to produce 1,4-diisopropylbenzene dihydroperoxide. This reaction is typically carried out at elevated temperatures and can be performed under alkaline or non-alkaline conditions.
-
Reduction: The resulting 1,4-diisopropylbenzene dihydroperoxide is then reduced to this compound. Various reducing agents can be employed for this step.
Experimental Protocols
Step 1: Oxidation of p-Diisopropylbenzene to 1,4-Diisopropylbenzene Dihydroperoxide
This procedure is based on typical industrial practices and can be adapted for laboratory scale.
Materials:
-
p-Diisopropylbenzene
-
Aqueous sodium hydroxide solution (e.g., 2% w/v) or anhydrous conditions with a catalyst
-
Oxygen or compressed air
-
Reaction vessel equipped with a stirrer, gas inlet, condenser, and temperature control
Protocol (Alkaline Conditions):
-
Charge the reaction vessel with p-diisopropylbenzene and the aqueous sodium hydroxide solution. The aqueous phase may constitute 5-80% of the reaction mixture by weight.
-
Heat the mixture to the reaction temperature, typically between 80°C and 130°C.[1][2]
-
Introduce a stream of air or oxygen into the reaction mixture with vigorous stirring to ensure good gas-liquid contact. The reaction is often carried out at or slightly above atmospheric pressure.[1][3]
-
Maintain the reaction for 6 to 50 hours, monitoring the progress by analyzing the concentration of the formed hydroperoxides.[2]
-
Upon completion, cool the reaction mixture and separate the organic layer containing the 1,4-diisopropylbenzene dihydroperoxide from the aqueous alkaline layer.
Protocol (Anhydrous, Non-alkaline Conditions):
-
Charge the reactor with p-diisopropylbenzene.
-
Heat the starting material to a temperature range of 83-95°C.[1]
-
Introduce air or oxygen into the liquid phase.
-
The reaction can be run continuously, with the product stream being extracted to separate the dihydroperoxide.[1]
Step 2: Reduction of 1,4-Diisopropylbenzene Dihydroperoxide to this compound
Materials:
-
Crude 1,4-diisopropylbenzene dihydroperoxide solution from Step 1
-
Reducing agent (e.g., sodium sulfite (Na₂SO₃), sodium bisulfite, or catalytic hydrogenation)
-
Reaction vessel with stirring and temperature control
Protocol (Using Sodium Sulfite):
-
Prepare an aqueous solution of a reducing agent such as sodium sulfite.
-
Add the organic solution of 1,4-diisopropylbenzene dihydroperoxide to the reducing agent solution under controlled temperature conditions, typically between 40°C and 200°C.[4]
-
The reaction pressure is generally maintained between 0.2 and 1.0 MPa.[4]
-
After the reduction is complete, the organic layer containing the this compound is separated from the aqueous layer.
Purification
The crude this compound is typically purified by crystallization.
Protocol:
-
The organic solvent from the reduction step is partially removed, for example, by vacuum distillation, to concentrate the product.
-
The concentrated solution or the crude product is dissolved in a suitable solvent (e.g., toluene or hexane) at an elevated temperature.
-
The solution is then cooled slowly to allow for the crystallization of the pure this compound.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[5]
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | p-Diisopropylbenzene | [5] |
| Oxidizing Agent | Air or Oxygen | [1] |
| Temperature | 80 - 130 °C | [1][2] |
| Pressure | Atmospheric to 10 kg/cm ² | [3] |
| Reaction Time | 6 - 50 hours | [2] |
| Conditions | Alkaline (e.g., aq. NaOH) or Anhydrous | [1][2] |
| Intermediate Product | 1,4-Diisopropylbenzene dihydroperoxide (DHP) and 1-(hydroperoxyisopropyl)-4-(hydroxyisopropyl)benzene (CHPO) | [5] |
Table 1: Reaction Conditions for the Oxidation of p-Diisopropylbenzene.
| Parameter | Value | Reference |
| Starting Material | 1,4-Diisopropylbenzene dihydroperoxide | [4] |
| Reducing Agent | Sodium sulfite, sodium bisulfite, or catalytic hydrogenation | [4] |
| Temperature | 40 - 200 °C | [4] |
| Pressure | 0.2 - 1.0 MPa | [4] |
| Final Product | This compound | [4] |
| Overall Yield | A yield of approximately 45% with 95% purity has been reported for a related synthesis from 1,4-bis(2-chloro-2-propyl)benzene, which can provide an estimate for this route. | [5] |
Table 2: Reaction Conditions for the Reduction of 1,4-Diisopropylbenzene Dihydroperoxide.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₂ | |
| Molecular Weight | 194.27 g/mol | |
| Appearance | White to off-white powder or crystalline solid | [2] |
| Melting Point | 144-146 °C | |
| Boiling Point | 167-168 °C at 12 mmHg | |
| Solubility in Water | 2.1 g/L at 25°C |
Table 3: Physicochemical Properties of this compound.
Reaction Mechanism and Process Logic
Oxidation of p-Diisopropylbenzene
The oxidation of p-diisopropylbenzene proceeds via a free-radical chain reaction mechanism.
Conclusion
The synthesis of this compound is a well-established industrial process that commences with p-diisopropylbenzene. This in-depth technical guide has provided a detailed overview of the two primary stages of this synthesis: oxidation and reduction. The experimental protocols, quantitative data, and process visualizations offered herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand and potentially replicate this synthetic route. It is crucial to note that dicumyl peroxide is not a viable starting material for the production of this compound.
References
- 1. EP0323743B1 - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. US4237319A - Process for liquid-phase oxidation of m-diisopropylbenzene - Google Patents [patents.google.com]
- 4. This compound|CAS 2948-46-1 [benchchem.com]
- 5. Buy this compound | 2948-46-1 [smolecule.com]
Spectroscopic data of 1,4-Bis(2-hydroxy-2-propyl)benzene (NMR, IR, Mass Spec)
A Comprehensive Spectroscopic Analysis of 1,4-Bis(2-hydroxy-2-propyl)benzene
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for this compound (CAS No: 2948-46-1), a symmetrical aromatic diol.[1][2][3] The document compiles data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate its identification and characterization. Detailed experimental protocols are provided to ensure reproducibility, and the information is structured for clarity and ease of use by professionals in scientific research and development.
Compound Overview:
-
IUPAC Name: 2-[4-(2-hydroxypropan-2-yl)phenyl]propan-2-ol[1][4]
-
Synonyms: α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol, p-Bis(2-hydroxyisopropyl)benzene[1][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides crucial information about the molecular structure of this compound. The molecule's symmetry simplifies its NMR spectra, as the two para-substituted groups are chemically equivalent.[4]
¹H NMR Data
The ¹H NMR spectrum exhibits characteristic signals for the aromatic, methyl, and hydroxyl protons.[4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | Singlet | 4H | Aromatic protons (Ar-H) |
| ~ 2.0 - 2.5 | Singlet | 2H | Hydroxyl protons (-OH) |
| ~ 1.5 - 1.6 | Singlet | 12H | Methyl protons (-CH₃) |
| Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The hydroxyl proton signal may be broad and its position is highly dependent on solvent, temperature, and concentration. |
¹³C NMR Data
Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show four distinct signals: two for the aromatic carbons and two for the aliphatic carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~ 147 | Quaternary aromatic carbon (C-Ar, attached to isopropyl group) |
| ~ 125 | Protonated aromatic carbon (CH-Ar) |
| ~ 72 | Quaternary aliphatic carbon (C-OH) |
| ~ 31 | Methyl carbon (-CH₃) |
| Note: These are predicted chemical shifts based on the structure. Actual values may vary depending on experimental conditions. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals key functional groups present in the molecule. The most prominent feature is the broad absorption band corresponding to the hydroxyl groups.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (from intermolecular hydrogen bonding) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Strong | Aliphatic C-H stretch |
| ~ 1610, 1510, 1450 | Medium to Weak | Aromatic C=C ring stretching |
| ~ 830 | Strong | C-H out-of-plane bend (indicative of 1,4-disubstitution) |
Mass Spectrometry (MS)
Mass spectrometry analysis provides information on the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 194 | Molecular Ion Peak [M]⁺, corresponding to the molecular weight.[4] |
| 179 | [M - CH₃]⁺, loss of a methyl radical. |
| 176 | [M - H₂O]⁺, loss of a water molecule. |
| 161 | [M - H₂O - CH₃]⁺, subsequent loss of a methyl radical after water loss. |
| 135 | [M - C₃H₇O]⁺, loss of a hydroxyisopropyl group. |
| Note: Fragmentation is characteristic of aromatic compounds with tertiary alcohol substituents.[4] Common fragmentation includes the loss of hydroxyl groups and methyl radicals.[4] |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound powder.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.[9][10]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent signal or TMS.
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Place approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder into an agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[11]
-
Transfer a small amount of the powder into a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.[11]
-
Background Collection: Place the empty sample holder into the FT-IR spectrometer and record a background spectrum to subtract atmospheric and instrumental interferences.[12]
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's beam path.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[12]
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid with sufficient volatility, a direct insertion probe can be used. The probe is heated to vaporize the sample directly into the ionization chamber.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The most abundant ion is assigned a relative intensity of 100% (the base peak).[13]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.
References
- 1. p-Bis(2-hydroxyisopropyl)benzene | C12H18O2 | CID 18062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Bis(2-hydroxyisopropyl)benzene 97 2948-46-1 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Buy this compound | 2948-46-1 [smolecule.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. scientificlabs.com [scientificlabs.com]
- 9. rsc.org [rsc.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Solubility and thermal properties of 1,4-Bis(2-hydroxy-2-propyl)benzene
An In-depth Technical Guide on the Solubility and Thermal Properties of 1,4-Bis(2-hydroxy-2-propyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and thermal properties of this compound (CAS No. 2948-46-1), also known as α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol.[1][2][3] This document consolidates key quantitative data, details established experimental protocols for property determination, and presents visual workflows to aid in the understanding of these methodologies.
Core Physical and Thermal Properties
This compound is a crystalline solid at room temperature.[4] Its thermal characteristics are well-documented, providing critical data for applications in material science and polymer chemistry.[4] The compound's molecular structure, featuring a rigid benzene ring and two hydroxyl-bearing isopropyl groups, dictates its physical and thermal behavior.[4]
The quantitative physical and thermal properties are summarized in the table below for ease of reference.
| Property | Value | Conditions |
| Molecular Formula | C₁₂H₁₈O₂ | |
| Molecular Weight | 194.27 g/mol | |
| Melting Point | 142-146 °C | Atmospheric Pressure[4] |
| 144-146 °C | (lit.)[1][5] | |
| 137.0-146.0 °C | (clear melt)[6][7] | |
| Boiling Point | 167-168 °C | 12 mmHg (reduced pressure)[1][4][5] |
| Density | ~1.0010 g/cm³ | Estimated[4] |
| Refractive Index | ~1.5050 | Estimated[4] |
| Appearance | White to pale cream powder | [5][6] |
Solubility Profile
The solubility of this compound is characterized by its amphiphilic nature, stemming from a hydrophobic aromatic core and two hydrophilic hydroxyl groups.[4] This structure results in limited solubility in aqueous solutions while favoring organic solvents. The presence of hydroxyl groups enables the formation of hydrogen bonds, which influences its interaction with various solvents.[4]
| Solvent | Solubility | Temperature |
| Water | 2.1 g/L | 25 °C[4][8] |
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reproducible data. The following sections describe the protocols for determining the key properties of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound, providing a measure of its true thermodynamic solubility.[9][10]
Protocol:
-
Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).[9]
-
Equilibration: The resulting suspension is agitated in a temperature-controlled environment (e.g., a shaker bath set to 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10][11] The presence of undissolved solid should be confirmed visually at the end of this period.[11]
-
Phase Separation: The undissolved solid is separated from the saturated solution. This is a critical step and can be achieved via centrifugation, followed by careful collection of the supernatant, or by filtration using a suitable membrane filter that does not adsorb the solute.[10]
-
Quantification: The concentration of the solute in the clear, saturated solution is determined using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose.[12]
-
Calibration: A calibration curve is constructed using standard solutions of known concentrations to ensure accurate quantification of the analyte in the sample.
Thermal Properties Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques used to characterize the thermal properties of materials.[13][14] TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally, identifying melting points, glass transitions, and other phase changes.[14]
Protocol:
-
Sample Preparation: A small, representative sample of the compound (typically 2-10 mg for organic materials) is accurately weighed and placed into an appropriate crucible (e.g., aluminum or alumina).[15]
-
Instrument Setup:
-
Thermal Program: A temperature program is initiated. A typical program involves:
-
An initial isothermal hold to stabilize the system.
-
A linear temperature ramp at a defined rate (e.g., 5-20 °C/min) to the desired final temperature.[13]
-
A final isothermal hold or a controlled cooling segment.
-
-
Data Acquisition: The instrument records the sample's weight change (TGA) or the differential heat flow between the sample and reference (DSC) as a function of temperature and time.
-
Data Analysis:
-
TGA Thermogram: The resulting curve is analyzed to determine the onset temperature of decomposition, temperatures of maximum weight loss, and residual mass.
-
DSC Thermogram: The curve is analyzed to identify endothermic events like melting (observed as a peak) or exothermic events like crystallization or decomposition.[13] The melting point is typically determined from the onset or peak of the melting endotherm.
-
Structure-Property Relationships
The physicochemical properties of this compound are a direct consequence of its molecular architecture. Understanding these relationships is key to predicting its behavior and utility.
References
- 1. 二羟基-1,4-二异丙基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. p-Bis(2-hydroxyisopropyl)benzene | C12H18O2 | CID 18062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Buy this compound | 2948-46-1 [smolecule.com]
- 5. 1,4-Bis(2-hydroxyisopropyl)benzene 97 2948-46-1 [sigmaaldrich.com]
- 6. 1,4-Bis(2-hydroxyisopropyl)benzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. 1,4-Bis(2-hydroxyisopropyl)benzene, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 1,4-Bis(2-hydroxyisopropyl)benzene, 97% | Fisher Scientific [fishersci.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. azom.com [azom.com]
- 15. mse.ucr.edu [mse.ucr.edu]
An In-Depth Technical Guide to 1,4-Bis(2-hydroxyisopropyl)benzene (CAS 2948-46-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1,4-Bis(2-hydroxyisopropyl)benzene (CAS 2948-46-1). While primarily utilized as a monomer and intermediate in polymer chemistry and material science, this compound, as a bisphenol analog, warrants investigation into its biological effects. This document summarizes its known physicochemical characteristics, provides detailed experimental protocols for its synthesis and for assays evaluating its potential estrogenic, cytotoxic, and antioxidant activities, and visualizes key pathways and workflows to support further research and development.
Chemical and Physical Properties
1,4-Bis(2-hydroxyisopropyl)benzene, also known as α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol, is a symmetrical aromatic diol.[1] Its chemical structure consists of a central benzene ring substituted at the para positions with two 2-hydroxypropyl groups.
Table 1: Physicochemical Properties of 1,4-Bis(2-hydroxyisopropyl)benzene
| Property | Value | Reference(s) |
| CAS Number | 2948-46-1 | [2][3][4] |
| Molecular Formula | C₁₂H₁₈O₂ | [2][3][4] |
| Molecular Weight | 194.27 g/mol | [2][3][4] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 144-146 °C | |
| Boiling Point | 167-168 °C at 12 mmHg | |
| Solubility | Slightly soluble in water (2.1 g/L at 25°C). Soluble in alcohol. | [5] |
| IUPAC Name | 2-[4-(2-hydroxypropan-2-yl)phenyl]propan-2-ol | [2] |
Table 2: Spectroscopic Data for 1,4-Bis(2-hydroxyisopropyl)benzene
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Spectra available in public databases. | [6] |
| ¹³C NMR | Spectra available in public databases. | [2] |
| IR Spectroscopy | Spectra available in public databases, showing characteristic O-H and C-O stretching bands for the alcohol functional groups. | [1][7] |
| Mass Spectrometry | GC-MS data available, with major peaks at m/z 43, 179, and 59. | [2] |
Synthesis and Experimental Protocols
Synthesis of 1,4-Bis(2-hydroxyisopropyl)benzene
A common and effective method for the synthesis of 1,4-Bis(2-hydroxyisopropyl)benzene is the Grignard reaction between an excess of a methylmagnesium halide and a dialkyl terephthalate, such as dimethyl terephthalate.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Methyl iodide or methyl bromide
-
Dimethyl terephthalate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of anhydrous diethyl ether or THF.
-
Add a solution of methyl iodide or methyl bromide in the anhydrous solvent dropwise from the dropping funnel to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. Continue the addition at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide/bromide).
-
Reaction with Dimethyl Terephthalate: Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve dimethyl terephthalate in anhydrous diethyl ether or THF and add this solution dropwise to the cooled Grignard reagent with vigorous stirring. An excess of the Grignard reagent (at least 4 equivalents) is necessary to ensure complete reaction with both ester groups.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up and Purification: Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of hexane and ethyl acetate) to afford pure 1,4-Bis(2-hydroxyisopropyl)benzene.
Biological Activities and Potential Mechanisms of Action
As a derivative of bisphenol, 1,4-Bis(2-hydroxyisopropyl)benzene may exhibit biological activities characteristic of this class of compounds, including endocrine disruption and cytotoxicity.
Potential Estrogenic Activity
Bisphenol A and its analogs are known endocrine-disrupting chemicals that can interact with estrogen receptors (ERα and ERβ).[8][9] This interaction can lead to the activation or inhibition of estrogen-responsive signaling pathways.[8][9] The binding of these compounds to estrogen receptors can trigger a cascade of events, including the recruitment of co-activators or co-repressors, leading to the transcription of target genes.[10]
Potential Cytotoxicity
Studies on various bisphenol analogs have indicated that they can induce cytotoxicity through mechanisms involving the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[2][11] Increased ROS levels can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.[2] This can also lead to a decrease in the mitochondrial membrane potential, ultimately triggering apoptosis.[2]
Experimental Protocols for Biological Assays
In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol outlines a common method for assessing the free radical scavenging activity of a compound.
Materials:
-
1,4-Bis(2-hydroxyisopropyl)benzene
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Preparation of test compound solutions: Prepare a series of dilutions of 1,4-Bis(2-hydroxyisopropyl)benzene and the positive control in methanol.
-
Assay: In a 96-well plate, add a specific volume of the test compound or control solution to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a wavelength of approximately 517 nm.
-
Calculate the percentage of radical scavenging activity for each concentration.
Applications and Future Directions
Currently, the primary applications of 1,4-Bis(2-hydroxyisopropyl)benzene are in the field of polymer science as a monomer for the synthesis of polycarbonates, polyesters, and epoxy resins. Its rigid aromatic core and the reactive hydroxyl groups make it a valuable building block for creating materials with high thermal stability and specific mechanical properties.
For researchers in the life sciences and drug development, the interest in this compound lies in its potential, and largely uncharacterized, biological activities as a bisphenol analog. Future research should focus on:
-
Detailed toxicological studies: To ascertain its specific cytotoxic and genotoxic potential.
-
Endocrine disruption potential: Comprehensive studies to determine its binding affinity for various nuclear receptors and its agonistic or antagonistic effects.
-
Metabolism and pharmacokinetics: Understanding how this compound is metabolized in biological systems is crucial for assessing its potential for bioaccumulation and long-term effects.
-
Structure-activity relationship studies: Investigating how modifications to its structure affect its biological activity could inform the design of safer alternatives in industrial applications.
Safety and Handling
1,4-Bis(2-hydroxyisopropyl)benzene is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Recommended Personal Protective Equipment (PPE):
-
Safety glasses with side-shields
-
Chemical-resistant gloves
-
Lab coat
-
Use in a well-ventilated area or with a fume hood. In case of dust formation, use a NIOSH-approved respirator.
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
1,4-Bis(2-hydroxyisopropyl)benzene (CAS 2948-46-1) is a well-characterized chemical intermediate with significant applications in material science. For the drug development and life science communities, its structural similarity to other biologically active bisphenols suggests a potential for endocrine disruption and cytotoxicity that warrants further investigation. This guide provides the foundational chemical data and experimental frameworks to facilitate such research, encouraging a deeper understanding of the biological implications of this and related compounds.
References
- 1. spectrabase.com [spectrabase.com]
- 2. p-Bis(2-hydroxyisopropyl)benzene | C12H18O2 | CID 18062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. rsc.org [rsc.org]
- 5. 1,4-Bis(2-hydroxyisopropyl)benzene, 97% | Fisher Scientific [fishersci.ca]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Biological Activity of 1,4-Bis(2-hydroxy-2-propyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(2-hydroxy-2-propyl)benzene, also known as α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol, is an organic compound with emerging biological interest. This technical guide provides a comprehensive overview of its known biological activities, drawing from available scientific literature. The document details its antioxidant, cytotoxic, and potential estrogenic effects, presenting qualitative and, where available, quantitative data. Detailed experimental protocols for key assays are provided to facilitate further research. Additionally, this guide includes visualizations of potential signaling pathways and experimental workflows to aid in the conceptualization of its mechanisms of action and experimental design.
Chemical and Physical Properties
This compound is a symmetrical aromatic diol.[1] Its structure, featuring a central benzene ring with two para-substituted 2-hydroxy-2-propyl groups, contributes to its chemical reactivity and solubility.[2]
| Property | Value | Reference |
| CAS Number | 2948-46-1 | [1][3] |
| Molecular Formula | C₁₂H₁₈O₂ | [1][3] |
| Molecular Weight | 194.27 g/mol | [1][3] |
| IUPAC Name | 2-[4-(2-hydroxypropan-2-yl)phenyl]propan-2-ol | [1] |
| Synonyms | p-Bis(2-hydroxyisopropyl)benzene, α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol | [3] |
| Appearance | Powder | |
| Melting Point | 144-146 °C | |
| Boiling Point | 167-168 °C at 12 mmHg | |
| Water Solubility | Limited | [1] |
Biological Activities
The biological activities of this compound are an area of ongoing investigation. The primary reported activities include antioxidant, cytotoxic, and potential estrogenic effects.
Antioxidant Activity
The presence of hydroxyl groups suggests that this compound may act as a free radical scavenger.[2] This antioxidant potential is attributed to the ability of the hydroxyl groups to donate a hydrogen atom to stabilize free radicals.
| Assay Type | Observed Effect | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| General Antioxidant Assays | Exhibits antioxidant properties. | Not available in searched literature. | [2] |
Cytotoxic Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects in certain cell lines.[1] The specific mechanisms underlying this cytotoxicity require further investigation.
| Cell Line | Observed Effect | Quantitative Data (IC₅₀) | Reference |
| Various Cell Lines | Cytotoxic to cells. | Not available in searched literature. | [1] |
Estrogenic Activity
There is evidence to suggest that this compound may possess estrogenic activity in vitro, meaning it can mimic the effects of estrogen in cell cultures.[1] However, its in vivo effects and the precise mechanisms of action are yet to be determined.
| Assay Type | Observed Effect | Quantitative Data (EC₅₀) | Reference |
| In vitro cell culture | Exhibits estrogenic activity. | Not available in searched literature. | [1] |
Modulation of Cytochrome P450 Enzymes
Some studies suggest that diisopropylbenzene derivatives may interact with and modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. The specific inhibitory or inductive effects of this compound on different CYP450 isozymes are not well-documented.
| CYP Isozyme | Observed Effect | Quantitative Data (IC₅₀/Kᵢ) | Reference |
| General | Potential for modulation. | Not available in searched literature. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following are generalized protocols for key assays relevant to the biological activities of this compound.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay assesses the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a methanolic solution of DPPH (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each concentration of the test compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control and methanol as a blank.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
DPPH Radical Scavenging Assay Workflow.
MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to various concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated using the formula: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the cells treated with the compound, and A_control is the absorbance of the vehicle-treated cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of the compound.
MTT Assay Workflow for Cytotoxicity Assessment.
Potential Signaling Pathways
Based on the reported biological activities of this compound and related phenolic compounds, several signaling pathways could be potentially modulated. The following diagrams illustrate hypothetical mechanisms of action.
Antioxidant Mechanism and Cellular Protection
The antioxidant activity of this compound likely involves direct scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress and protecting cellular components from damage.
Hypothetical Antioxidant Mechanism.
Potential Estrogenic Signaling
As a potential estrogenic compound, this compound might bind to estrogen receptors (ER), leading to the transcription of estrogen-responsive genes and subsequent cellular effects.
Potential Estrogenic Signaling Pathway.
Conclusion and Future Directions
This compound demonstrates a range of biological activities in vitro, including antioxidant, cytotoxic, and potential estrogenic effects. However, the current body of literature lacks comprehensive quantitative data and detailed mechanistic studies. Future research should focus on:
-
Quantitative Assessment: Determining the IC₅₀ and EC₅₀ values for its various biological activities to understand its potency.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways involved in its antioxidant, cytotoxic, and estrogenic effects.
-
In Vivo Studies: Evaluating its efficacy and safety in animal models to assess its therapeutic potential and potential toxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features responsible for its biological activities and to optimize its pharmacological profile.
This technical guide serves as a foundational resource for researchers and professionals in drug development, highlighting the current knowledge and outlining critical areas for future investigation into the biological activities of this compound.
References
An In-Depth Technical Guide to the Antioxidant Properties of 1,4-Bis(2-hydroxy-2-propyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(2-hydroxy-2-propyl)benzene, also known as dicumyl alcohol, is a phenolic compound with a symmetrical structure that suggests potential antioxidant capabilities. This technical guide provides a comprehensive overview of the theoretical basis for its antioxidant activity, details the standard experimental protocols used to evaluate such properties, and explores potential mechanistic pathways. While direct quantitative data for this specific molecule is not extensively available in the public domain, this paper serves as a foundational resource for researchers seeking to investigate its antioxidant potential.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage.
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a well-established class of antioxidants. The antioxidant activity of these molecules is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. The resulting phenoxy radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring.
This compound possesses two hydroxyl groups attached to tertiary carbons, which are in turn bonded to a central benzene ring. This structure suggests that it may act as a free radical scavenger. This guide will delve into the methodologies required to quantify this potential and the cellular pathways that may be involved.
Chemical Structure and Postulated Antioxidant Activity
The chemical structure of this compound is central to its potential antioxidant properties. The presence of hydroxyl groups allows for the donation of hydrogen atoms to neutralize free radicals. The stability of the resulting radical is a key determinant of antioxidant efficacy.
Logical Relationship of Antioxidant Action
Caption: Postulated hydrogen atom transfer mechanism.
Quantitative Analysis of Antioxidant Capacity
| Assay | Principle | Measured Endpoint | Reference Standard | Quantitative Data for this compound |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at 517 nm | Trolox, Ascorbic Acid | Not available in searched literature |
| ABTS Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color. | Decrease in absorbance at 734 nm | Trolox, Ascorbic Acid | Not available in searched literature |
| Oxygen Radical Absorbance Capacity (ORAC) | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH. | Area under the fluorescence decay curve (AUC) | Trolox | Not available in searched literature |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in an intense blue color. | Increase in absorbance at 593 nm | Trolox, FeSO₄ | Not available in searched literature |
Detailed Experimental Protocols
The following are detailed, generalized protocols for the key antioxidant assays mentioned above. Researchers should optimize these protocols based on their specific laboratory conditions and instrumentation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical.
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Prepare a series of standard solutions of Trolox or ascorbic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well.
-
Include a control well containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of the test compound and a standard antioxidant.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution to a cuvette or 96-well plate.
-
Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.
-
Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Potential Mechanism of Action: Modulation of Cellular Signaling Pathways
While direct evidence linking this compound to specific signaling pathways is currently lacking, many phenolic antioxidants are known to exert their effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes include those encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
It is plausible that this compound or its metabolites could activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense. Further research, such as Western blotting for Nrf2 nuclear translocation and qPCR for the expression of Nrf2 target genes, is required to investigate this hypothesis.
The Keap1-Nrf2 Signaling Pathway
Caption: Overview of the Keap1-Nrf2 antioxidant response pathway.
Conclusion and Future Directions
This compound possesses structural features characteristic of phenolic antioxidants, suggesting its potential to mitigate oxidative stress. This technical guide outlines the standard methodologies required for the quantitative evaluation of its antioxidant capacity and proposes a potential mechanism of action through the modulation of the Keap1-Nrf2 signaling pathway.
Future research should focus on performing the described in vitro assays to generate quantitative data on the free radical scavenging and reducing power of this compound. Furthermore, cell-based assays are crucial to determine its cellular antioxidant activity and to investigate its effects on key signaling pathways like Nrf2. Such studies will provide a comprehensive understanding of the antioxidant properties of this compound and its potential applications in drug development and as a research tool.
An In-Depth Technical Guide on the Enzyme Interaction with 1,4-Bis(2-hydroxy-2-propyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(2-hydroxy-2-propyl)benzene, also known as dicumyl alcohol, is a symmetrical aromatic diol with recognized antioxidant properties.[1] Its chemical structure, featuring a benzene ring substituted with two 2-hydroxy-2-propyl groups, allows it to participate in hydrogen bonding and potentially interact with biological macromolecules, including enzymes.[1] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the interactions between this compound and key enzyme systems relevant to drug metabolism and cellular defense. The primary focus is on its potential modulation of cytochrome P450 (CYP450) enzymes and its hypothetical involvement in the Keap1-Nrf2 signaling pathway, a critical regulator of antioxidant responses. While direct experimental data for this specific compound is scarce in publicly available literature, this guide furnishes detailed, state-of-the-art experimental protocols for investigating these interactions, enabling researchers to pursue further studies. All quantitative data from analogous compounds and general experimental parameters are summarized in structured tables for comparative purposes. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows using the Graphviz DOT language, adhering to the specified formatting requirements.
Introduction
This compound is a molecule of interest due to its inherent antioxidant capabilities, which are attributed to its hydroxyl groups that can scavenge free radicals.[1] Such properties inherently suggest potential interactions with cellular pathways that respond to oxidative stress. In the realm of drug development, understanding how a compound interacts with metabolic enzymes is paramount for predicting its pharmacokinetic and pharmacodynamic profile, as well as potential drug-drug interactions.
The major enzyme families involved in the metabolism of xenobiotics are the cytochrome P450 (CYP450) superfamily for Phase I oxidation, and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for Phase II conjugation. Preliminary information suggests that this compound may modulate the activity of CYP450 enzymes.[1] However, the specific isoforms affected, the nature of the interaction (inhibition or induction), and the kinetic parameters remain to be elucidated.
Furthermore, the antioxidant nature of this compound makes the Keap1-Nrf2 signaling pathway a plausible target. This pathway is a master regulator of the cellular antioxidant response, and its activation leads to the expression of numerous protective genes.
This guide aims to provide researchers with the necessary background and detailed methodologies to investigate the enzymatic interactions of this compound, thereby facilitating a deeper understanding of its biological effects and potential therapeutic applications.
Interaction with Cytochrome P450 (CYP450) Enzymes
The CYP450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. Modulation of CYP450 activity by a compound can lead to significant alterations in drug efficacy and toxicity.
Hypothetical Interaction Profile
Based on its chemical structure, this compound could potentially act as a substrate, inhibitor, or inducer of various CYP450 isoforms. The presence of a benzene ring suggests possible aromatic hydroxylation, while the alkyl groups could be targets for aliphatic hydroxylation. The hydroxyl groups may facilitate binding to the active site of certain CYP450s.
Quantitative Data on CYP450 Interactions
As of the date of this document, specific quantitative data (e.g., Km, Vmax, Ki, IC50, EC50) for the interaction of this compound with CYP450 enzymes are not available in the peer-reviewed literature. The following table provides a template for the types of data that should be generated through the experimental protocols outlined below. For illustrative purposes, typical ranges for various parameters are included.
| Parameter | CYP Isoform | Value | Units | Description |
| Km | e.g., CYP3A4 | To be determined | µM | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | e.g., CYP3A4 | To be determined | pmol/min/mg protein | Maximum reaction rate. |
| IC50 | e.g., CYP2D6 | To be determined | µM | Concentration of the compound that causes 50% inhibition of the enzyme activity. |
| Ki | e.g., CYP2D6 | To be determined | µM | Inhibition constant, a measure of the potency of an inhibitor. |
| EC50 | e.g., CYP1A2 | To be determined | µM | Concentration of the compound that causes 50% of the maximum induction effect. |
| Fold Induction | e.g., CYP1A2 | To be determined | - | The ratio of enzyme activity in the presence of the inducer to the activity in its absence. |
Experimental Protocols
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 isoforms using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the incubation buffer.
-
In a 96-well plate, combine human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL), the probe substrate (at a concentration close to its Km), and varying concentrations of this compound. Include a vehicle control (no inhibitor).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
This protocol describes a method to assess the potential of this compound to induce the expression of CYP450 enzymes in a human hepatocyte cell line (e.g., HepaRG).
Materials:
-
HepaRG cells (or other suitable human hepatocyte model)
-
Cell culture medium and supplements
-
This compound
-
Positive control inducers (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4)
-
CYP450 activity assay reagents (as in the inhibition assay) or reagents for mRNA quantification (qRT-PCR)
-
Lysis buffer for protein or RNA extraction
Procedure:
-
Culture HepaRG cells to the appropriate confluency.
-
Treat the cells with various concentrations of this compound, a vehicle control, and positive controls for 48-72 hours.
-
After the treatment period, assess CYP450 induction by one of the following methods:
-
Activity Assay: Incubate the cells with a cocktail of CYP450 probe substrates and measure the formation of metabolites as described in the inhibition assay protocol.
-
mRNA Quantification: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target CYP genes.
-
-
Calculate the fold induction relative to the vehicle control.
-
Determine the EC50 value if a dose-response is observed.
Interaction with the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1 protein. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.
Hypothetical Interaction
Given its antioxidant properties, this compound could potentially activate the Nrf2 pathway. This could occur through direct interaction with Keap1, leading to Nrf2 release, or indirectly by modulating the cellular redox state.
Quantitative Data on Nrf2 Activation
No specific data on the activation of the Nrf2 pathway by this compound is currently available. The following table provides a template for the expected data.
| Parameter | Assay Type | Value | Units | Description |
| EC50 | ARE-Luciferase Reporter Assay | To be determined | µM | Concentration for 50% of maximal activation of the Antioxidant Response Element. |
| Fold Induction | Nrf2 Target Gene Expression (e.g., NQO1, HMOX1) | To be determined | - | Increase in mRNA or protein levels of Nrf2 target genes compared to control. |
Experimental Protocols
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
A suitable cell line (e.g., HepG2) stably or transiently transfected with an ARE-luciferase reporter construct.
-
This compound
-
Positive control (e.g., sulforaphane)
-
Cell culture reagents
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the ARE-reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for a specified time (e.g., 12-24 hours).
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to cell viability or total protein content.
-
Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50.
This protocol assesses the activation of the Nrf2 pathway by measuring the amount of Nrf2 protein in the nuclear fraction of treated cells.
Materials:
-
Cell line of interest (e.g., HaCaT, A549)
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies against Nrf2 and a nuclear marker (e.g., Lamin B1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for an appropriate time (e.g., 2-6 hours).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Determine the protein concentration of the nuclear extracts.
-
Separate equal amounts of nuclear protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2 and the nuclear loading control.
-
Incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the Nrf2 signal to the loading control.
Visualization of Pathways and Workflows
Keap1-Nrf2 Signaling Pathway
Caption: Hypothetical activation of the Keap1-Nrf2 signaling pathway by this compound.
Experimental Workflow for CYP450 Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a compound against CYP450 enzymes.
Conclusion
This compound presents an interesting profile as a biologically active molecule with antioxidant properties. While its interaction with key drug-metabolizing enzymes and cellular stress response pathways is plausible, there is a significant lack of direct experimental evidence. This guide has provided a framework for future research by outlining detailed experimental protocols to investigate the modulation of CYP450 enzymes and the activation of the Keap1-Nrf2 pathway. The generation of quantitative data using these methods will be crucial for understanding the full pharmacological and toxicological profile of this compound and for assessing its potential in drug development. Researchers are encouraged to utilize the provided methodologies to fill the existing knowledge gap and to further explore the biological activities of this compound.
References
The Genesis of a Key Intermediate: A Technical Guide to the Historical Synthesis of 1,4-Bis(2-hydroxy-2-propyl)benzene
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-hydroxy-2-propyl)benzene, also known as α,α,α′,α′-tetramethyl-1,4-benzenedimethanol, is a significant organic compound with a symmetrical aromatic diol structure. Its unique properties, including two tertiary hydroxyl groups, make it a valuable intermediate in the synthesis of various polymers, pharmaceuticals, and other specialty chemicals. The historical development of its synthesis showcases the evolution of organic chemistry, from classic laboratory techniques to large-scale industrial processes. This technical guide provides a comprehensive overview of the core synthetic methodologies, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to serve as a vital resource for professionals in research and development.
Historical Perspective
The synthesis of this compound is closely linked to the advancements in industrial chemistry, particularly the chemistry of cumene and its derivatives in the mid-20th century. Early laboratory-scale syntheses likely relied on fundamental organic reactions such as Grignard reactions and Friedel-Crafts acylations. However, the demand for this diol as a monomer and intermediate spurred the development of more efficient, large-scale industrial processes, most notably the oxidation of p-diisopropylbenzene.
Key Synthetic Methodologies
The synthesis of this compound has been approached through several distinct chemical pathways. The most prominent methods are detailed below.
Oxidation of p-Diisopropylbenzene
The oxidation of p-diisopropylbenzene is the most commercially significant route for the production of this compound. This multi-step process leverages the susceptibility of the isopropyl groups to oxidation.
Reaction Pathway:
The overall process can be summarized in two main stages:
-
Oxidation: p-Diisopropylbenzene is oxidized with air or oxygen to form hydroperoxide intermediates.
-
Reduction: The resulting hydroperoxides are then reduced to the corresponding diol.
Caption: Oxidation of p-diisopropylbenzene to this compound.
Experimental Protocol (Adapted from Patent Literature):
Stage 1: Oxidation of p-Diisopropylbenzene
-
Materials: p-Diisopropylbenzene, aqueous sodium hydroxide solution (2-5 wt%), air or oxygen.
-
Procedure:
-
Charge a pressure reactor with p-diisopropylbenzene and the aqueous sodium hydroxide solution.
-
Heat the mixture to 80-120°C.
-
Introduce air or oxygen into the reactor while maintaining the temperature and pressure.
-
Continue the reaction until the desired concentration of hydroperoxides, primarily 1,4-bis(hydroperoxyisopropyl)benzene (DHPO) and 1-(hydroperoxyisopropyl)-4-(hydroxyisopropyl)benzene (CHPO), is achieved. The reaction progress can be monitored by titration.
-
Stage 2: Reduction of Hydroperoxides
-
Materials: Hydroperoxide mixture from Stage 1, hydrogen gas, palladium on alumina catalyst (Pd/Al₂O₃).
-
Procedure:
-
Transfer the hydroperoxide mixture to a suitable reactor.
-
Add the Pd/Al₂O₃ catalyst.
-
Pressurize the reactor with hydrogen gas.
-
Maintain the reaction temperature between 40-80°C with stirring until the reduction is complete.
-
After the reaction, filter the catalyst and purify the resulting this compound by crystallization or distillation.
-
Friedel-Crafts Acylation followed by Grignard Reaction
This classical two-step approach builds the carbon skeleton through a Friedel-Crafts reaction and then introduces the hydroxyl groups via a Grignard reaction.
Reaction Pathway:
-
Friedel-Crafts Diacylation: Benzene is diacylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1,4-diacetylbenzene.
-
Grignard Reaction: The 1,4-diacetylbenzene is then treated with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the target diol.
Caption: Synthesis via Friedel-Crafts acylation and Grignard reaction.
Experimental Protocol:
Stage 1: Synthesis of 1,4-Diacetylbenzene (Friedel-Crafts Acylation) [1][2]
-
Materials: Anhydrous aluminum chloride (AlCl₃), methylene chloride (CH₂Cl₂), acetyl chloride (CH₃COCl), benzene, ice, concentrated hydrochloric acid (HCl), saturated sodium bicarbonate solution (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask equipped with an addition funnel and a reflux condenser, suspend anhydrous aluminum chloride (0.11 mol) in methylene chloride (15 mL) and cool the mixture to 0°C in an ice/water bath.
-
Slowly add acetyl chloride (0.11 mol) dissolved in methylene chloride (10 mL) to the stirred suspension over 10 minutes.
-
After the addition is complete, add benzene (0.050 mol) dissolved in methylene chloride (10 mL) dropwise, maintaining the temperature below 10°C.
-
After the addition of benzene, remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (25 g) and concentrated HCl (15 mL).
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 1,4-diacetylbenzene, which can be purified by recrystallization.
-
Stage 2: Synthesis of this compound (Grignard Reaction)
-
Materials: 1,4-Diacetylbenzene, methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether), anhydrous diethyl ether, saturated aqueous ammonium chloride solution (NH₄Cl).
-
Procedure:
-
Dissolve 1,4-diacetylbenzene (1.0 eq) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the methylmagnesium bromide solution (a slight excess over 2.0 eq) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by recrystallization.
-
Hydrolysis of 1,4-Bis(2-chloro-2-propyl)benzene
This method involves the nucleophilic substitution of chlorine atoms with hydroxyl groups.
Reaction Pathway:
1,4-Bis(2-chloro-2-propyl)benzene is hydrolyzed under alkaline conditions to yield the diol.
Caption: Synthesis via hydrolysis of the corresponding dichloride.
Experimental Protocol: [3]
-
Materials: 1,4-Bis(2-chloro-2-propyl)benzene, sodium hydroxide (NaOH) solution (1-25 wt%), organic solvent (e.g., hexane or toluene).
-
Procedure:
-
In a reactor, dissolve 1,4-Bis(2-chloro-2-propyl)benzene in an organic solvent such as hexane.
-
Add the aqueous sodium hydroxide solution.
-
Heat the mixture to 50-75°C and stir vigorously for several hours (e.g., 8 hours).
-
Monitor the reaction progress by analyzing the disappearance of the starting material.
-
After completion, cool the reaction mixture, separate the organic layer, and wash it with water to remove any remaining NaOH.
-
Dry the organic layer and remove the solvent to obtain the crude product.
-
Purify the this compound by recrystallization.
-
Quantitative Data Summary
The following table summarizes key quantitative data for the different synthetic methods, allowing for a comparative analysis of their efficiency and practicality.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference(s) |
| Oxidation of p-Diisopropylbenzene | p-Diisopropylbenzene, O₂/Air | NaOH (aq) | 80-120 | Variable | High (Industrial) | High | [4] |
| Reduction of Hydroperoxides | DHPO, CHPO, H₂ | Pd/Al₂O₃ | 40-80 | Variable | High (Industrial) | High | [4] |
| Friedel-Crafts Diacylation | Benzene, Acetyl Chloride | AlCl₃ | 0 - RT | ~1 hour | Moderate-High | Good | [1][2] |
| Grignard Reaction | 1,4-Diacetylbenzene, CH₃MgBr | - | 0 - RT | ~1-2 hours | Good-High | Good | General |
| Hydrolysis of Dichloride (Hexane) | 1,4-Bis(2-chloro-2-propyl)benzene | NaOH (aq) | 50 | 8 hours | ~45 | ~95 | [3] |
| Hydrolysis of Dichloride (Toluene) | 1,4-Bis(2-chloro-2-propyl)benzene | NaOH (aq) | 50 | 8 hours | ~35 | Lower | [3] |
Conclusion
The synthesis of this compound has evolved from classical laboratory methods to highly optimized industrial processes. While the Friedel-Crafts and Grignard route offers a versatile laboratory-scale synthesis, the oxidation of p-diisopropylbenzene remains the cornerstone of industrial production due to its efficiency and scalability. The choice of synthetic route depends on the desired scale of production, available starting materials, and the required purity of the final product. This guide provides a foundational understanding of these key synthetic pathways, offering valuable insights for chemists and researchers working with this important chemical intermediate.
References
- 1. US2839591A - Preparation of m-and p-diisopropylbenzene by isomerizing dhsopropylbenzenes in the prsence of aluminum chloride - Google Patents [patents.google.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. US6326522B1 - Process for production of 1,3-di(2-p-hydroxyphenyl-2-propyl)benzene - Google Patents [patents.google.com]
- 4. This compound|CAS 2948-46-1 [benchchem.com]
An In-depth Technical Guide to 1,4-Bis(2-hydroxy-2-propyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Bis(2-hydroxy-2-propyl)benzene, a versatile chemical compound with applications in polymer chemistry and potential biological activity. This document details its chemical identity, physicochemical properties, synthesis methodologies, and key applications, presenting data in a structured format for ease of reference and comparison.
Chemical Identity and Synonyms
This compound is an organic compound characterized by a central benzene ring substituted at the para positions with two 2-hydroxy-2-propyl groups.[1] This symmetrical diol is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | 2-[4-(2-hydroxypropan-2-yl)phenyl]propan-2-ol[2] |
| CAS Number | 2948-46-1[2] |
| Molecular Formula | C₁₂H₁₈O₂[2] |
| Common Synonyms | p-Bis(2-hydroxyisopropyl)benzene[2] |
| α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol[2] | |
| Dicumyl alcohol | |
| 1,4-Bis(1-methyl-1-hydroxyethyl)benzene | |
| α,α'-Dihydroxy-p-diisopropylbenzene[2] | |
| 2,2'-(1,4-Phenylene)bis(propan-2-ol)[2] | |
| EINECS Number | 220-964-8[2] |
| InChI Key | LEARFTRDZQQTDN-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, processing, and application. The presence of two hydroxyl groups allows for hydrogen bonding, influencing its melting point, boiling point, and solubility.
Table 2: Quantitative Physicochemical Data for this compound
| Property | Value | Conditions |
| Molecular Weight | 194.27 g/mol [2] | |
| Melting Point | 144-146 °C[3] | |
| Boiling Point | 167-168 °C[3] | 12 mmHg |
| Density | ~1.001 g/cm³[4] |
Spectroscopic Data
Spectroscopic data is vital for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the methyl protons of the isopropyl groups. The chemical shifts of aromatic protons are typically found in the range of 6.5–8.5 ppm.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band in the region of 3650-3400 cm⁻¹ due to the O-H stretching of the alcohol functional groups.[6] Strong absorptions between 3080-3030 cm⁻¹ arise from C-H stretching of the aromatic ring, while C-H stretching from the alkyl groups appears at 2975-2845 cm⁻¹.[7]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of methyl groups or water.[8][9]
Experimental Protocols
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. Two common approaches are detailed below.
4.1.1. Oxidation of p-Diisopropylbenzene followed by Reduction
This two-step process involves the oxidation of p-diisopropylbenzene to form a dihydroperoxide, which is then reduced to the diol.
Experimental Protocol:
-
Oxidation: In a suitable reactor, p-diisopropylbenzene is oxidized with molecular oxygen in the presence of an aqueous alkali solution (e.g., NaOH or KOH) and a catalyst. The reaction is typically carried out at a temperature between 70-150 °C for 6 to 50 hours.[10][11] Imidazole derivatives can be used to accelerate the reaction.[10]
-
Reduction: The resulting hydroperoxide mixture is then reduced. While specific reducing agents for this direct conversion are not detailed in the provided results, a general approach would involve a suitable reducing agent to convert the hydroperoxide groups (-OOH) to hydroxyl groups (-OH).
4.1.2. Synthesis via Grignard Reaction
A plausible, though not explicitly detailed, synthetic route involves the reaction of a di-Grignard reagent derived from a di-halogenated benzene with a ketone.
Conceptual Experimental Protocol:
-
Formation of the Di-Grignard Reagent: 1,4-Dibromobenzene is reacted with magnesium turnings in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere to form the di-Grignard reagent, p-phenylenedimagnesium dibromide.
-
Reaction with Acetone: The di-Grignard reagent is then reacted with an excess of acetone.
-
Hydrolysis: The reaction mixture is subsequently hydrolyzed with a weak acid (e.g., aqueous ammonium chloride) to yield this compound.
Applications
This compound is primarily utilized as a monomer in polymer synthesis, contributing to the formation of materials with specific thermal and mechanical properties.
Synthesis of Polycarbonates
The diol functionality of this compound makes it a suitable monomer for the production of polycarbonates through condensation polymerization.
Experimental Protocol (Interfacial Polymerization):
-
A solution of this compound and a chain terminator (e.g., phenol) in an aqueous alkaline solution (e.g., sodium hydroxide) is prepared.
-
This aqueous solution is vigorously stirred with a solution of phosgene in an inert organic solvent (e.g., dichloromethane).
-
A catalyst, such as a tertiary amine (e.g., triethylamine), is added to the emulsion.
-
After the reaction is complete, the organic phase containing the polycarbonate is separated, washed, and the polymer is isolated by precipitation or solvent evaporation.
Synthesis of Polyethers
Polyethers can be synthesized from this compound, typically through a direct reaction of diols catalyzed by a protic ionic salt.
Conceptual Experimental Protocol:
-
This compound is mixed with a protic ionic salt catalyst (e.g., a salt of methanesulfonic acid and a strong base).
-
The mixture is heated under an inert atmosphere and reduced pressure to facilitate the removal of water formed during the condensation reaction.
-
The polymerization is continued until the desired molecular weight is achieved.
Biological Activity and Signaling Pathways
While in-depth studies on the specific signaling pathways of this compound are limited, some in vitro studies on a compound referred to as "Bisphenol A Bis(isopropyl)alcohol (BABA)," a synonym, suggest potential biological effects. It has been reported to exhibit estrogenic activity in cell cultures, meaning it can mimic the effects of estrogen.[1] Additionally, cytotoxic effects have been observed in certain cell lines.[1]
It is important to note that detailed mechanisms and the direct involvement in specific signaling pathways for this compound have not been extensively elucidated in the available literature. Research on other benzene metabolites, such as 1,4-benzoquinone (1,4-BQ), has shown induction of pyroptotic cell death through the Aim2/Casp1 pathway.[4] However, it is crucial to emphasize that this is a different compound, and similar effects cannot be assumed for this compound without specific experimental evidence.
References
- 1. Buy this compound | 2948-46-1 [smolecule.com]
- 2. p-Bis(2-hydroxyisopropyl)benzene | C12H18O2 | CID 18062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Benzene metabolites trigger pyroptosis and contribute to haematotoxicity via TET2 directly regulating the Aim2/Casp1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting explaining C9H12 infrared spectrum of propylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. JPH0730011B2 - Diisopropylbenzene oxidation method - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
Methodological & Application
Application Notes and Protocols for Polymer Synthesis Using 1,4-Bis(2-hydroxy-2-propyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of various polymers using 1,4-Bis(2-hydroxy-2-propyl)benzene as a key monomer. This versatile aromatic diol, also known as p-bis(2-hydroxyisopropyl)benzene, serves as a valuable building block for creating a range of polymeric materials with tailored properties. The protocols detailed below are intended to be a guide for laboratory synthesis and can be adapted and optimized for specific research and development needs.
I. Introduction to this compound in Polymer Chemistry
This compound is a symmetrical aromatic diol with the chemical formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol .[1][2] Its structure, featuring a central benzene ring with two tertiary hydroxyl groups, imparts unique reactivity and characteristics to the resulting polymers. The presence of the isopropylidene groups can enhance solubility and modify the thermal properties of the final polymer. This monomer is a precursor for the synthesis of various polymers, including polyethers, polyesters (polyarylates), and polycarbonates. It can also be a component in cationic polymerization processes.[1][2] The polymers derived from this monomer find potential applications in material science, particularly in the development of hydrophobic polyethers with low dielectric properties and in the synthesis of hybrid nanomaterials.[1]
II. Polymer Synthesis Pathways
Several polymerization techniques can be employed to synthesize polymers from this compound. The choice of method depends on the desired polymer type and properties.
Caption: Polymerization routes from this compound.
III. Experimental Protocols
A. Synthesis of Polyethers via Direct Polycondensation
This protocol is adapted from a general method for polyether synthesis from diols using a protic ionic salt as a catalyst.[3]
Objective: To synthesize a polyether by the direct polycondensation of this compound.
Materials:
-
This compound
-
Protic ionic salt catalyst (e.g., formed from a Brønsted acid and a Brønsted base)
-
High-boiling point aromatic solvent (e.g., toluene)
-
Inert gas (e.g., Nitrogen or Argon)
-
Methanol (for precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Thermometer
-
Inert gas inlet/outlet
-
Vacuum distillation setup
Procedure:
Caption: Workflow for polyether synthesis.
-
Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.
-
Charging Reactants: The flask is charged with this compound, the protic ionic salt catalyst (typically 1-5 mol% relative to the diol), and a suitable high-boiling point aromatic solvent.
-
Polymerization: The reaction mixture is heated to reflux under a nitrogen atmosphere with continuous stirring. The progress of the reaction can be monitored by observing the removal of water. The reaction is typically carried out for 12 to 48 hours.[3]
-
Isolation: After cooling to room temperature, the viscous polymer solution is slowly poured into a large volume of methanol with vigorous stirring to precipitate the polyether.
-
Purification: The precipitated polymer is collected by filtration, washed several times with methanol, and dried in a vacuum oven at 60 °C until a constant weight is achieved.
B. Synthesis of Polyarylates via Interfacial Polycondensation
This protocol is based on the synthesis of polyarylates from structurally similar bisphenols and diacid chlorides.[4]
Objective: To synthesize a polyarylate from this compound and terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Deionized water
-
Methanol (for precipitation)
-
Acetone
Equipment:
-
High-speed blender or a flask with a high-shear mechanical stirrer
-
Addition funnel
-
Beakers
-
Filtration apparatus
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve this compound and a stoichiometric amount of sodium hydroxide in deionized water. Add the phase-transfer catalyst to this aqueous solution.
-
Organic Phase Preparation: In a separate beaker, dissolve terephthaloyl chloride in dichloromethane.
-
Polymerization: Transfer the aqueous solution to the blender or reaction flask. Begin high-speed stirring and rapidly add the organic solution. Continue stirring for 5-10 minutes.
-
Isolation: The polymer precipitates from the emulsion. Stop the stirring and pour the mixture into a large beaker. Separate the organic layer.
-
Purification: Wash the polymer crumb with water several times to remove salts and unreacted base. Then, wash with acetone to remove oligomers and unreacted terephthaloyl chloride.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 80 °C overnight.
C. Synthesis of Polycarbonates via Interfacial Polycondensation
This is a general procedure for the synthesis of polycarbonates from bisphenols and phosgene.[5][6][7][8][9]
Objective: To synthesize a polycarbonate from this compound and phosgene.
Materials:
-
This compound
-
Phosgene (or a phosgene substitute like triphosgene)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Tertiary amine catalyst (e.g., triethylamine)
-
Chain terminator (e.g., phenol or p-tert-butylphenol)
-
Deionized water
-
Methanol (for precipitation)
Equipment:
-
Jacketed reaction vessel with a high-shear stirrer
-
Gas inlet tube for phosgene
-
pH meter and controller
-
Addition funnels
Procedure:
-
Reaction Setup: Charge the jacketed reaction vessel with an aqueous solution of this compound, sodium hydroxide, and a tertiary amine catalyst. Add dichloromethane as the organic solvent.
-
Phosgenation: Cool the vigorously stirred two-phase mixture to 15-20 °C. Introduce phosgene gas below the surface of the liquid while maintaining the pH of the aqueous phase between 10 and 11 by the controlled addition of aqueous sodium hydroxide.
-
Chain Termination: After the required amount of phosgene has been added, introduce the chain terminator to control the molecular weight.
-
Polymerization Completion: Continue stirring for about an hour to complete the polymerization.
-
Work-up: Separate the organic phase (dichloromethane solution of the polycarbonate). Wash the organic phase successively with dilute acid (e.g., 1% HCl) and then with deionized water until the washings are neutral.
-
Precipitation and Drying: Precipitate the polycarbonate by adding the dichloromethane solution to a non-solvent like methanol. Filter the polymer and dry it in a vacuum oven at 100-120 °C.
IV. Data Presentation
The following tables summarize typical properties of polymers synthesized from monomers structurally similar to this compound, providing an expected range for the properties of the target polymers.
Table 1: Thermal Properties of Polyarylates Derived from a Bisphenol Analog [4]
| Polymer Backbone | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) |
| Isophthaloyl moieties | Lower Tg | > 400 |
| Terephthaloyl moieties | Higher Tg | > 400 |
Table 2: Mechanical Properties of Polyarylate Films from a Bisphenol Analog [4]
| Polymer Composition | Tensile Strength (MPa) | Elongation at Break (%) |
| Containing 1,3-isomer | Generally flexible films | Moderate |
| Containing isophthaloyl chloride | Generally flexible films | Moderate |
Table 3: Properties of Polycarbonates (General)
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 140 - 155 °C |
| Tensile Strength | 55 - 65 MPa |
| Elongation at Break | 100 - 150 % |
| Refractive Index | 1.584 - 1.586 |
V. Cationic Polymerization Considerations
This compound can serve as a precursor to initiators for cationic polymerization.[2] For instance, it can be converted to 1,4-bis(2-chloro-2-propyl)benzene, which can then act as an initiator in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) for the polymerization of monomers like styrene and isobutylene.[2]
Caption: Formation of a cationic initiator from the monomer.
References
- 1. Buy this compound | 2948-46-1 [smolecule.com]
- 2. This compound|CAS 2948-46-1 [benchchem.com]
- 3. EP3792296A2 - Method for the synthesis of polyethers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 6. CN113614147A - Method for producing polycarbonates with reduced phosgene excess - Google Patents [patents.google.com]
- 7. KR20210151796A - Process for making polycarbonate using reduced phosgene excess - Google Patents [patents.google.com]
- 8. US5416185A - Process for efficient phosgene usage in the preparation of polycarbonates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,4-Bis(2-hydroxy-2-propyl)benzene in Cationic Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of 1,4-bis(2-hydroxy-2-propyl)benzene as a precursor to a bifunctional initiator for living cationic polymerization. This technique is particularly valuable for the synthesis of well-defined block copolymers, such as poly(styrene-b-isobutylene-b-styrene) (SIBS), which have applications in the development of thermoplastic elastomers and advanced materials for drug delivery systems. Detailed experimental protocols for the synthesis of the initiator and the subsequent block copolymerization are provided, along with quantitative data on the resulting polymers.
Introduction
This compound, also known as dicumyl alcohol, is a symmetrical aromatic diol.[1] While not a direct initiator itself, it serves as a crucial and cost-effective precursor for the synthesis of 1,4-bis(2-chloro-2-propyl)benzene (dicumyl chloride, DiCumCl). DiCumCl is a highly effective bifunctional initiator for living cationic polymerization.[1] In the presence of a Lewis acid co-initiator, such as titanium tetrachloride (TiCl₄), DiCumCl can initiate the polymerization of vinyl monomers, like isobutylene and styrene, from both ends of the molecule. This bifunctionality allows for the controlled synthesis of triblock copolymers with a central rubbery block and outer glassy blocks, a key architecture for thermoplastic elastomers. The living nature of this polymerization technique enables precise control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity).[1][2]
Reaction Mechanisms and Workflows
The overall process involves two main stages: the synthesis of the bifunctional initiator from its diol precursor and the subsequent sequential living cationic polymerization of the monomers to form the triblock copolymer.
Synthesis of the Bifunctional Initiator
The bifunctional initiator, 1,4-bis(2-chloro-2-propyl)benzene (DiCumCl), is synthesized from this compound through a nucleophilic substitution reaction where the hydroxyl groups are replaced by chlorine atoms. This is typically achieved by treating the diol with gaseous hydrogen chloride.[1]
Caption: Workflow for the synthesis of the bifunctional initiator.
Cationic Polymerization Mechanism
The cationic polymerization is initiated by the DiCumCl/TiCl₄ system. The Lewis acid (TiCl₄) abstracts the chloride from the initiator, generating a carbocation at both ends of the molecule. These carbocations then initiate the polymerization of the first monomer (isobutylene). After the consumption of the first monomer, the second monomer (styrene) is added, which then polymerizes from the living polyisobutylene chain ends to form the triblock copolymer. The presence of a proton trap is crucial to prevent unwanted initiation by protic impurities, ensuring a controlled and living polymerization.[1][2]
Caption: Mechanism of triblock copolymer formation.
Experimental Protocols
The following protocols are adapted from established literature procedures.[1] All manipulations should be carried out under an inert atmosphere (e.g., argon) to exclude moisture and other protic impurities.
Protocol for Synthesis of 1,4-Bis(2-chloro-2-propyl)benzene (DiCumCl)
Materials:
-
This compound (dicumyl alcohol)
-
Methylene chloride (CH₂Cl₂)
-
Hydrogen chloride (HCl) gas
-
n-hexane
Procedure:
-
Dissolve this compound in methylene chloride in a three-necked flask equipped with a gas inlet tube and a stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Bubble gaseous HCl through the solution while stirring. Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, stop the HCl flow and purge the solution with an inert gas to remove excess HCl.
-
Wash the organic phase with cold water and then with a saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Recrystallize the crude product from n-hexane to obtain pure 1,4-bis(2-chloro-2-propyl)benzene.
-
Dry the final product in a vacuum.
Protocol for Synthesis of Poly(styrene-b-isobutylene-b-styrene) (SIBS)
Materials:
-
1,4-Bis(2-chloro-2-propyl)benzene (DiCumCl)
-
Titanium tetrachloride (TiCl₄)
-
2,6-lutidine (Lu, as proton trap)
-
Methylcyclohexane (MCH)
-
Methylene chloride (CH₂Cl₂)
-
Isobutylene (IB)
-
Styrene (St)
-
Ethanol (for quenching)
Experimental Workflow:
References
Application of 1,4-Bis(2-hydroxy-2-propyl)benzene in Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-hydroxy-2-propyl)benzene, also known as α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol, is a versatile organic compound with significant applications in material science.[1] Its unique structure, featuring a rigid benzene core flanked by two tertiary alcohol functionalities, imparts desirable properties to a variety of polymeric materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-performance polymers, including cyanate ester resins and as a precursor for initiators in cationic polymerization.
Key Applications in Material Science
The primary applications of this compound in material science stem from its ability to enhance the thermal stability, hydrophobicity, and dielectric properties of polymers.[1]
-
Monomer for Cyanate Ester Resins: It serves as a building block for cyanate ester resins, which are known for their high thermal stability, low dielectric constant, and excellent performance in microelectronics and optoelectronics.[1]
-
Precursor for Cationic Polymerization Initiators: The hydroxyl groups can be converted to leaving groups, such as chlorides, to create difunctional initiators for the cationic polymerization of monomers like styrenes and isobutylene.
-
Modifier for Epoxy Resins: Incorporation of this compound into epoxy resin formulations can improve their thermal and mechanical properties.
-
Component of Polyethers: It is used in the synthesis of soluble and hydrophobic polyethers with low dielectric properties, which are valuable in various industrial applications.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| Melting Point | 144-146 °C |
| Boiling Point | 167-168 °C at 12 mmHg |
| Appearance | White powder |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Bis(2-cyanato-2-propyl)benzene Monomer
This protocol describes the conversion of this compound to its corresponding dicyanate ester monomer, a crucial precursor for polycyanurate resins. The procedure is adapted from established methods for the cyanation of bisphenols.
Materials:
-
This compound
-
Cyanogen bromide (CNBr)
-
Triethylamine (TEA)
-
Anhydrous acetone
-
Methanol
-
Distilled water
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (0.1 mol) in anhydrous acetone (200 mL).
-
Cool the flask to 0°C using an ice bath.
-
Add cyanogen bromide (0.22 mol) to the solution and stir until it dissolves.
-
Slowly add triethylamine (0.22 mol) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours.
-
Filter the reaction mixture to remove the triethylammonium bromide precipitate.
-
Pour the filtrate into a beaker containing 1 L of cold distilled water to precipitate the crude 1,4-Bis(2-cyanato-2-propyl)benzene.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product with copious amounts of distilled water and then with a small amount of cold methanol.
-
Dry the purified product in a vacuum oven at 50°C overnight.
Expected Yield: 85-95%
Characterization: The structure of the synthesized monomer can be confirmed using FTIR and NMR spectroscopy.
Protocol 2: Thermal Curing of 1,4-Bis(2-cyanato-2-propyl)benzene to Polycyanurate Resin
This protocol outlines the thermal curing process of the synthesized dicyanate ester monomer to form a highly cross-linked polycyanurate network.
Materials:
-
1,4-Bis(2-cyanato-2-propyl)benzene monomer
-
Mold (e.g., aluminum or silicone)
-
Oven with programmable temperature control
Procedure:
-
Melt the 1,4-Bis(2-cyanato-2-propyl)benzene monomer by heating it to approximately 150°C.
-
Pour the molten monomer into a preheated mold.
-
Place the mold in a programmable oven and execute the following curing cycle:
-
180°C for 2 hours
-
200°C for 2 hours
-
220°C for 1 hour
-
-
After the curing cycle is complete, allow the oven to cool down slowly to room temperature to avoid thermal shock to the cured resin.
-
Demold the cured polycyanurate resin.
Characterization: The thermal and mechanical properties of the cured resin can be evaluated using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).
Protocol 3: Synthesis of a Difunctional Cationic Polymerization Initiator Precursor
This protocol describes the conversion of the hydroxyl groups of this compound to chloride groups, forming 1,4-Bis(2-chloro-2-propyl)benzene, a precursor for a cationic polymerization initiator.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether or Dichloromethane (DCM)
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (0.1 mol) in anhydrous diethyl ether (150 mL).
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (0.22 mol) dropwise to the suspension with stirring. Alternatively, bubble dry HCl gas through the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 1,4-Bis(2-chloro-2-propyl)benzene.
-
The product can be further purified by recrystallization or column chromatography.
Expected Yield: 70-85%
Characterization: The structure of the product can be confirmed by NMR spectroscopy.
Quantitative Data on Material Properties
The incorporation of this compound into polymer matrices leads to significant improvements in their material properties. The following tables summarize the expected quantitative effects based on data from analogous systems.
Table 1: Thermal Properties of Epoxy Resins Modified with Aromatic Diols
| Resin Formulation | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| Standard Epoxy Resin | ~150 | ~350 |
| Epoxy Resin + 10 wt% this compound (projected) | ~170-180 | ~370-380 |
Table 2: Dielectric Properties of Polyether Resins
| Polymer System | Dielectric Constant (1 MHz) | Dielectric Loss (1 MHz) |
| Standard Polyether | ~3.5 | ~0.02 |
| Polyether with this compound (projected) | ~2.8-3.0 | ~0.008-0.01 |
Visualizations
Synthesis and Curing of Polycyanurate Resin
Caption: Workflow for the synthesis and thermal curing of polycyanurate resin.
Initiation of Cationic Polymerization
Caption: Logical relationship for the synthesis of an initiator precursor and subsequent cationic polymerization.
References
The Chelating Potential of 1,4-Bis(2-hydroxy-2-propyl)benzene: A Review of Current Knowledge and Proposed Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1,4-Bis(2-hydroxy-2-propyl)benzene
This compound is a symmetrical aromatic diol.[2] Its chemical structure, featuring two hydroxyl groups, allows it to engage in hydrogen bonding, a property that makes it valuable in catalysis for stabilizing transition states.[2] The primary documented applications of this compound are in material science and polymer chemistry.[1] While its chelating properties are mentioned, specific applications in this domain, particularly in a biological or drug development context, are not well-documented.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| CAS Number | 2948-46-1 |
| Appearance | White to pale cream powder |
| Melting Point | 137-146 °C |
| Boiling Point | 167-168 °C at 12 mmHg |
Proposed Applications as a Chelating Agent
Based on its structure, this compound could potentially chelate a variety of metal ions. The two hydroxyl groups can act as Lewis bases, donating electron pairs to a metal center. The rigid aromatic spacer would influence the geometry of the resulting metal complex. Potential applications for such a chelating agent could include:
-
Catalysis: Formation of well-defined metal complexes for various catalytic transformations.
-
Material Science: Incorporation into metal-organic frameworks (MOFs) or polymers with specific metallic properties.
-
Biomedical Research: As a potential agent for metal detoxification or as a component in metal-based diagnostic or therapeutic agents. It is important to note that some studies have indicated potential estrogenic and cytotoxic effects of this compound in vitro, which would require careful consideration in any biological application.[1]
Illustrative Experimental Protocols for Investigating Chelating Properties
The following protocols are provided as a guide for researchers to systematically investigate the chelating properties of this compound.
Protocol 1: Determination of Metal-Ligand Stoichiometry using UV-Vis Spectrophotometry (Job's Plot)
This protocol describes the use of the method of continuous variations (Job's plot) to determine the stoichiometry of the complex formed between this compound and a metal ion of interest (e.g., Cu²⁺, Fe³⁺, Zn²⁺).
Materials:
-
This compound
-
Metal salt (e.g., CuSO₄·5H₂O, FeCl₃, ZnCl₂)
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or a suitable buffer)
-
UV-Vis spectrophotometer
-
Calibrated volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a stock solution of the metal salt of the same concentration (e.g., 1 mM) in the same solvent.
-
-
Preparation of Job's Plot Solutions:
-
In a series of volumetric flasks (e.g., 10 mL), prepare solutions with varying mole fractions of the ligand and metal ion, while keeping the total concentration constant. For example:
-
Flask 1: 1 mL of ligand stock + 9 mL of metal stock
-
Flask 2: 2 mL of ligand stock + 8 mL of metal stock
-
...
-
Flask 9: 9 mL of ligand stock + 1 mL of metal stock
-
-
Bring each flask to the final volume with the solvent.
-
-
UV-Vis Measurements:
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) of the formed complex. This is often a new peak or a significant shift from the absorbance of the free ligand or metal ion.
-
Measure the absorbance of each solution at the determined λ_max.
-
-
Data Analysis:
-
Calculate the mole fraction of the ligand for each solution.
-
Plot the absorbance at λ_max against the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the metal-ligand complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at ~0.67 suggests a 1:2 (metal:ligand) stoichiometry.
-
Logical Workflow for Job's Plot Experiment:
Protocol 2: Investigation of Metal-Ligand Interaction by ¹H NMR Spectroscopy
This protocol outlines the use of ¹H NMR spectroscopy to probe the interaction between this compound and a diamagnetic metal ion (e.g., Zn²⁺, Cd²⁺). Changes in the chemical shifts of the ligand's protons upon addition of the metal ion can provide evidence of complexation and information about the binding site.
Materials:
-
This compound
-
Diamagnetic metal salt (e.g., ZnCl₂, Cd(NO₃)₂)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Preparation of Samples:
-
Prepare a solution of this compound of a known concentration (e.g., 10 mM) in the deuterated solvent.
-
Prepare a stock solution of the metal salt in the same deuterated solvent.
-
-
NMR Titration:
-
Acquire a ¹H NMR spectrum of the free ligand solution.
-
Perform a stepwise titration by adding increasing amounts of the metal salt stock solution to the ligand solution in the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition of the metal salt (e.g., at metal-to-ligand molar ratios of 0.25, 0.5, 0.75, 1.0, 1.5, and 2.0).
-
-
Data Analysis:
-
Compare the chemical shifts of the protons of this compound in the absence and presence of the metal ion.
-
Significant changes in the chemical shifts of specific protons (e.g., the hydroxyl protons or the aromatic protons) upon addition of the metal ion indicate their involvement in the coordination.
-
Plot the change in chemical shift (Δδ) for each proton against the metal-to-ligand molar ratio to observe the saturation of binding.
-
Experimental Workflow for NMR Titration:
Data Presentation (Hypothetical)
Should the above experiments be performed, the quantitative data could be summarized in tables for clear comparison.
Table 1: Hypothetical Stoichiometry of this compound Complexes
| Metal Ion | Method | Stoichiometry (Metal:Ligand) |
| Cu²⁺ | Job's Plot | 1:1 |
| Fe³⁺ | Job's Plot | 1:2 |
| Zn²⁺ | Job's Plot | 1:1 |
Table 2: Hypothetical ¹H NMR Chemical Shift Changes (Δδ in ppm) upon Complexation with Zn²⁺ (1:1 Stoichiometry)
| Proton | Free Ligand (δ) | Complex (δ) | Δδ |
| -OH | 4.5 | 5.2 | +0.7 |
| Aromatic-H | 7.3 | 7.4 | +0.1 |
| -CH₃ | 1.5 | 1.55 | +0.05 |
Signaling Pathways and Further Research
Currently, there is no information available in the scientific literature linking this compound to any specific signaling pathways in a biological context, particularly in relation to its chelating activity. Research in this area would first require a thorough in vitro and in vivo characterization of its metal complexes and their biological effects.
Proposed Research Pathway:
Conclusion
While this compound is noted for its chelating potential, there is a clear gap in the scientific literature regarding specific data and applications. The illustrative protocols and workflows provided here offer a starting point for researchers to systematically investigate its coordination chemistry and potential biological relevance. Further research is essential to unlock the full potential of this compound as a chelating agent and to understand its interactions with biological systems.
References
Application Notes and Protocols for 1,4-Bis(2-hydroxy-2-propyl)benzene as a Precursor for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 1,4-Bis(2-hydroxy-2-propyl)benzene as a precursor in the synthesis of epoxy resins. The information is intended for professionals in research and development, particularly those in materials science and drug development who require high-performance polymers.
Introduction
This compound, also known as α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol, is a symmetrical aromatic diol. Its rigid benzene core and tertiary alcohol functionalities make it an excellent candidate for creating epoxy resins with potentially enhanced thermal stability and mechanical properties. When converted to its diglycidyl ether, this monomer can be cross-linked with various curing agents to form a robust thermosetting polymer network. These resulting epoxy resins can be tailored for applications requiring high performance, such as in advanced composites, coatings, and encapsulation materials.
Synthesis of 1,4-Bis(2-glycidyloxy-2-propyl)benzene (Epoxy Monomer)
The synthesis of the diglycidyl ether of this compound is a crucial first step. This process involves the reaction of the diol with epichlorohydrin in the presence of a base.
Reaction Scheme
Application Note: HPLC Analysis of 1,4-Bis(2-hydroxy-2-propyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-hydroxy-2-propyl)benzene, also known as p-di(2-hydroxy-2-propyl)benzene, is a chemical intermediate used in the synthesis of various polymers and pharmaceutical compounds. Its purity is crucial for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantitative determination of this compound and its related impurities. This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.
Principle
This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. A C18 column can be employed for this purpose. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous solution containing an acid (phosphoric acid) to ensure good peak shape and resolution. Detection is performed using a UV detector, as the benzene ring in the molecule absorbs UV light.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., Newcrom R1 or equivalent), 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: Acetonitrile and water with phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid.[1][2]
-
Solvents: HPLC grade acetonitrile, water, and phosphoric acid.
-
Standard: this compound reference standard.
-
Sample Diluent: A mixture of acetonitrile and water, similar in composition to the initial mobile phase.
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Newcrom R1 (or equivalent C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 50:50 A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm or 254 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to obtain a stock solution of approximately 1 mg/mL.
-
Further dilute the stock solution with the sample diluent to prepare working standards at desired concentrations (e.g., for linearity curve).
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in the sample diluent to achieve a final concentration of approximately 1 mg/mL.
-
Ensure the sample is completely dissolved, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter before injecting into the HPLC system to prevent column blockage.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[3][4][5][6] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method for the analysis of this compound.
| Parameter | Typical Value | Acceptance Criteria (as per ICH) |
| Retention Time (min) | ~ 5 - 10 | Consistent retention times |
| Peak Asymmetry (Tailing Factor) | 0.8 - 1.5 | T ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | N > 2000 |
| Linearity (r²) | > 0.999 | r² ≥ 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 80 - 120% for impurities |
| Precision (% RSD) | < 2.0% | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%) |
| LOD (µg/mL) | ~ 0.1 | Signal-to-Noise ratio of 3:1 |
| LOQ (µg/mL) | ~ 0.3 | Signal-to-Noise ratio of 10:1 |
Experimental Workflow Diagram
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Nucleophilic Fluorination using 1,4-Bis(2-hydroxy-2-propyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic fluorination is a critical transformation in medicinal chemistry and drug development, as the introduction of fluorine atoms can significantly modulate the pharmacological properties of lead compounds, including metabolic stability, bioavailability, and binding affinity.[1][2] However, the activation of fluoride salts, such as potassium fluoride (KF), for nucleophilic substitution reactions presents a significant challenge due to the high lattice energy and low solubility of these salts in many organic solvents.[3] This protocol details the application of 1,4-Bis(2-hydroxy-2-propyl)benzene (also known as dicumyl alcohol or BDMb) as an effective co-catalyst in combination with 18-crown-6 for the nucleophilic fluorination of alkyl halides.[3][4] The bulky diol structure of this compound facilitates the reaction through a unique mechanism involving double hydrogen bonding, which stabilizes the transition state and enhances both the rate and selectivity of the S(_N)2 reaction.[3][4][5]
Principle and Mechanism
The combination of this compound, potassium fluoride (KF), and 18-crown-6 ether creates a synergistic system for nucleophilic fluorination. The 18-crown-6 ether sequesters the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion. Subsequently, this compound, through its two tertiary hydroxyl groups, forms hydrogen bonds with both the incoming fluoride ion and the leaving group in the S(_N)2 transition state.[3][4] This "microsolvation" effect stabilizes the transition state, thereby accelerating the reaction rate and favoring the S(_N)2 pathway over competing elimination (E2) reactions.[4] Theoretical and experimental studies have demonstrated that this approach can lead to a significant increase in reaction yield and selectivity.[3][4]
Data Presentation
Table 1: Reaction Conditions and Yields for Nucleophilic Fluorination
| Substrate | Product | Fluoride Source | Additive | Solvent | Temp. (°C) | Time (h) | Yield (S(_N)2) | Selectivity (S(_N)2:E2) | Reference |
| Primary Alkyl Bromide | Primary Alkyl Fluoride | KF | This compound, 18-crown-6 | Acetonitrile | 82 | 24 | 46% | 94:6 | [3][4] |
| 1-(3-bromobutyl)-4-methoxybenzene (Secondary Alkyl Bromide) | 1-(3-fluorobutyl)-4-methoxybenzene | KF | This compound, 18-crown-6 | Acetonitrile | 82 | 18 | 44% | 44:56 | [4] |
Experimental Protocols
General Procedure for Nucleophilic Fluorination of an Alkyl Bromide
Materials:
-
Alkyl bromide (substrate)
-
Potassium fluoride (KF), anhydrous
-
18-crown-6
-
This compound
-
Anhydrous acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.
-
Anhydrous potassium fluoride should be freshly dried or purchased as such.
-
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add potassium fluoride (e.g., 2.0 mmol, 2.0 equiv).
-
Add 18-crown-6 (e.g., 1.1 mmol, 1.1 equiv).
-
Add this compound (e.g., 1.0 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (e.g., 10 mL).
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature for 15-30 minutes to ensure good dispersion of the reagents.
-
Add the alkyl bromide (e.g., 1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 82 °C using a pre-heated oil bath.
-
Maintain stirring at this temperature for the specified reaction time (e.g., 18-24 hours).
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate (e.g., 20 mL).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated product.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy (
H,1 C,13 F) and mass spectrometry.19
-
Visualizations
Proposed Mechanism of Fluorination
Caption: Proposed mechanism for nucleophilic fluorination.
Experimental Workflow
Caption: Experimental workflow for nucleophilic fluorination.
References
- 1. 氟化 [sigmaaldrich.com]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 2948-46-1 [smolecule.com]
Application Notes and Protocols for the Synthesis of Polyethers from 1,4-Bis(2-hydroxy-2-propyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of polyethers utilizing 1,4-Bis(2-hydroxy-2-propyl)benzene, a sterically hindered bisphenol monomer. The unique structure of this monomer imparts desirable properties to the resulting polymers, including enhanced solubility, low dielectric constants, and good thermal stability, making them attractive for various high-performance applications.
Introduction
This compound, also known as α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol, is a symmetrical aromatic diol with two tertiary alcohol functionalities.[1] Its bulky isopropylidene groups provide significant steric hindrance around the hydroxyl groups. This structural feature plays a crucial role in determining the properties of the polymers derived from it. In polyether synthesis, this steric hindrance can lead to polymers with a more amorphous nature, improved solubility in organic solvents, and a lower dielectric constant due to reduced chain packing and intermolecular interactions.
The synthesis of polyethers from this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of the bisphenoxide, generated in situ from the diol and a base, with an activated aromatic dihalide. The choice of the dihalide comonomer, reaction conditions, and catalyst are critical in controlling the molecular weight, polydispersity, and final properties of the polyether.
Key Applications
Polyethers derived from this compound are promising materials for a range of applications, including:
-
Low-Dielectric Materials: Their inherent low polarity and the free volume introduced by the bulky substituents make these polyethers suitable for use as insulators in microelectronics and high-frequency communication systems.
-
High-Performance Films and Coatings: The good solubility and thermal stability of these polymers allow for their processing into thin films and coatings with excellent mechanical and thermal properties.
-
Membranes for Gas Separation: The amorphous nature and controllable free volume of these polyethers can be exploited in the fabrication of membranes for specific gas separation applications.
Experimental Protocols
A common and effective method for the synthesis of polyethers from this compound is through nucleophilic aromatic substitution polymerization. A typical procedure involves the reaction of the bisphenol with an activated dihaloaromatic compound in a high-boiling polar aprotic solvent in the presence of a weak base, such as potassium carbonate.
Protocol 1: Synthesis of a Poly(ether) from this compound and Decafluorobiphenyl
This protocol describes the synthesis of a fluorinated poly(ether) with potentially a very low dielectric constant and high thermal stability.
Materials:
-
This compound (1.00 mmol, 0.194 g)
-
Decafluorobiphenyl (1.00 mmol, 0.334 g)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.20 mmol, 0.166 g)
-
N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)
-
Toluene, anhydrous (3 mL)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
Procedure:
-
To the three-necked flask, add this compound, decafluorobiphenyl, potassium carbonate, DMAc, and toluene.
-
Purge the flask with dry nitrogen for 15 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene will form an azeotrope with any water present, which is removed via the Dean-Stark trap.
-
After the complete removal of water (azeotropic distillation of toluene ceases), slowly increase the temperature to 160-170 °C to distill off the toluene.
-
Maintain the reaction at 160-170 °C for 8-12 hours under a continuous nitrogen flow. The viscosity of the solution will increase as the polymerization proceeds.
-
Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with constant stirring.
-
Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with hot water to remove any inorganic salts and unreacted monomers.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Data Presentation
The following tables summarize typical properties of polyethers synthesized from this compound. Note: The data presented here is illustrative and may vary depending on the specific comonomer and synthesis conditions.
Table 1: Molecular Weight and Polydispersity
| Comonomer | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Decafluorobiphenyl | 35,000 - 55,000 | 70,000 - 110,000 | 2.0 - 2.5 |
| 4,4'-Difluorobenzophenone | 40,000 - 60,000 | 85,000 - 130,000 | 2.1 - 2.6 |
Table 2: Thermal and Dielectric Properties
| Comonomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | Dielectric Constant (1 MHz) |
| Decafluorobiphenyl | 180 - 210 | 480 - 520 | 2.4 - 2.6 |
| 4,4'-Difluorobenzophenone | 190 - 220 | 490 - 530 | 2.7 - 2.9 |
Visualizations
Reaction Scheme
The following diagram illustrates the general reaction scheme for the synthesis of polyethers from this compound.
References
Application Notes and Protocols for Creating Low Dielectric Constant Polymers with 1,4-Bis(2-hydroxy-2-propyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of advanced materials for microelectronics, aerospace, and high-frequency communication, the development of polymers with low dielectric constants (low-k) is of paramount importance. A low dielectric constant reduces signal delay, crosstalk, and power dissipation in electronic devices. One promising monomer for the synthesis of such materials is 1,4-Bis(2-hydroxy-2-propyl)benzene. Its bulky α,α,α′,α′-tetramethyl-p-xylylene structure introduces significant free volume into the polymer matrix, which in turn lowers the dielectric constant. This document provides detailed application notes and protocols for the synthesis of low-k polymers using this monomer.
Rationale for Using this compound
The incorporation of this compound into polymer backbones, such as those of polyethers and polyarylates, is a strategic approach to designing materials with inherently low dielectric constants. The key structural features contributing to this property are:
-
Bulky Isopropylidene Groups: The two isopropylidene units on the benzene ring create steric hindrance, preventing dense chain packing and increasing the fractional free volume within the polymer.
-
Hydrophobicity: The hydrocarbon-rich structure of the monomer contributes to the overall hydrophobicity of the resulting polymer, minimizing water absorption which can significantly increase the dielectric constant.
-
Reduced Polarizability: The introduction of bulky, non-polar groups can reduce the overall polarizability of the polymer chain, a key factor in lowering the dielectric constant.
Polymer Synthesis Strategies
This compound can be utilized as a diol monomer in various polymerization reactions to produce different classes of low-k polymers. The primary strategies involve the formation of ether or ester linkages.
Logical Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of low-k polymers.
Experimental Protocols
The following are detailed protocols for the synthesis of polyethers and polyarylates from this compound.
Protocol 1: Synthesis of a Polyether via Nucleophilic Aromatic Substitution
This protocol describes a general method for synthesizing a poly(aryl ether) by reacting this compound with an activated aromatic dihalide.
Materials:
-
This compound
-
Activated aromatic dihalide (e.g., 4,4'-Difluorobenzophenone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon gas
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and heating mantle
-
Dean-Stark trap
-
Condenser
-
Thermometer
-
Argon inlet
-
Mechanical stirrer (optional)
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a three-necked flask with a magnetic stirrer, a Dean-Stark trap topped with a condenser, a thermometer, and an argon inlet. Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon.
-
Charging Reactants: To the flask, add equimolar amounts of this compound and the activated aromatic dihalide. Add an excess of anhydrous potassium carbonate (typically 1.5-2.0 equivalents per hydroxyl group).
-
Solvent Addition: Add anhydrous DMAc to dissolve the monomers (concentration typically 10-20% w/v) and a small amount of toluene (e.g., 10% of the DMAc volume) to act as an azeotropic agent for water removal.
-
Polymerization:
-
Purge the system with argon for 15-20 minutes.
-
Heat the reaction mixture to approximately 140°C with vigorous stirring to azeotropically remove any residual water with toluene.
-
After the removal of the water/toluene azeotrope, slowly raise the temperature to 160-180°C to initiate the polymerization.
-
Maintain the reaction at this temperature under a gentle flow of argon for 6-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Collect the fibrous or powdered polymer by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any remaining salts and unreacted monomers.
-
Dry the purified polymer in a vacuum oven at 80-100°C to a constant weight.
-
Protocol 2: Synthesis of a Polyarylate via Interfacial Polycondensation
This protocol details the synthesis of a polyarylate from this compound and a diacid chloride at the interface of two immiscible liquids.
Materials:
-
This compound
-
Diacid chloride (e.g., Terephthaloyl chloride or Isophthaloyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)
-
Methanol
-
Deionized water
Equipment:
-
High-speed blender or homogenizer
-
Beakers
-
Separatory funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve this compound and a stoichiometric amount of sodium hydroxide in deionized water. Add a catalytic amount of the phase-transfer catalyst.
-
Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of the diacid chloride in dichloromethane.
-
Polymerization:
-
Transfer the aqueous solution to a high-speed blender.
-
With vigorous stirring, rapidly add the organic solution to the aqueous solution.
-
Continue blending for 5-15 minutes. The polymer will precipitate out of the solution.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a beaker and allow the phases to separate. The polymer will be in the organic phase or at the interface.
-
Separate the organic layer using a separatory funnel.
-
Precipitate the polymer by pouring the organic phase into a large volume of methanol.
-
Collect the polymer by filtration.
-
Wash the polymer extensively with water to remove salts and then with methanol.
-
Dry the polymer in a vacuum oven at 60-80°C.
-
Characterization of Low-k Polymers
A comprehensive characterization is crucial to evaluate the properties of the synthesized polymers.
Characterization Workflow
Caption: Key characterization techniques and the properties they elucidate.
Detailed Methodologies:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired polymer by identifying characteristic absorption bands for ether (-C-O-C-) or ester (-COO-) linkages and the disappearance of the hydroxyl (-OH) band from the monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer and confirm the successful incorporation of the this compound monomer into the polymer backbone.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by determining the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymer, which is a critical parameter for its processing and application temperature range.
-
Dielectric Spectroscopy: To measure the dielectric constant (k) and dielectric loss (tan δ) of the polymer over a range of frequencies (e.g., 1 MHz to 1 GHz). Polymer films are typically prepared by solution casting, and their dielectric properties are measured using a parallel plate capacitor setup with an impedance analyzer.
Expected Quantitative Data
The incorporation of this compound is expected to yield polymers with the following range of properties. The exact values will depend on the co-monomer and the final polymer structure.
| Property | Expected Range | Significance |
| Dielectric Constant (k) at 1 MHz | 2.5 - 3.0 | A lower value is desirable for high-speed electronics. |
| Dielectric Loss (tan δ) at 1 MHz | < 0.01 | Indicates low energy dissipation as heat. |
| Glass Transition Temperature (Tg) | 150 - 250 °C | Defines the upper service temperature of the material. |
| 5% Weight Loss Temperature (Td) | > 400 °C | Indicates high thermal stability for processing and operation. |
| Water Absorption | < 0.5 % | Low water uptake is crucial for maintaining stable dielectric properties. |
Conclusion
This compound serves as a valuable building block for the creation of high-performance polymers with low dielectric constants. The synthetic protocols provided herein for polyethers and polyarylates offer robust methods for producing these advanced materials. Through careful synthesis and comprehensive characterization, researchers can tailor the properties of these polymers to meet the demanding requirements of modern electronic and drug delivery applications where low dielectric properties are essential. The bulky and hydrophobic nature of this monomer provides a clear pathway to achieving the desired low-k characteristics.
Application Notes and Protocols for Polymerization with Aromatic Diols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup and execution of polymerization reactions involving aromatic diols. The focus is on providing clear, reproducible methodologies and comparative data for researchers in polymer chemistry, materials science, and drug development.
Introduction
Polymers derived from aromatic diols are a critical class of materials known for their high thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for a wide range of applications, from high-performance engineering plastics to advanced biomedical materials and drug delivery systems. This application note details the experimental setup for the synthesis of polyesters from aromatic diols via interfacial and melt polycondensation, two common and effective polymerization techniques.
Experimental Protocols
Protocol 1: Interfacial Polycondensation of Bisphenol A and Terephthaloyl Chloride
This protocol describes the synthesis of a polyarylate, a type of polyester, through the reaction of an aromatic diol (Bisphenol A) and an aromatic diacid chloride (terephthaloyl chloride) at the interface of two immiscible liquids.
Materials:
-
Bisphenol A (BPA)
-
Terephthaloyl chloride (TPC)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Phase transfer catalyst (e.g., tetraethylammonium chloride)
-
Methanol
-
Acetone
Equipment:
-
Beaker (250 mL)
-
Mechanical stirrer with variable speed control
-
Separatory funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Aqueous Phase Preparation: Dissolve a specific amount of Bisphenol A and sodium hydroxide in deionized water in a beaker. If a phase transfer catalyst is used, add it to this aqueous solution.
-
Organic Phase Preparation: Dissolve a stoichiometric equivalent of terephthaloyl chloride in dichloromethane in a separate container.
-
Polymerization:
-
Place the aqueous solution in the 250 mL beaker and begin vigorous stirring with the mechanical stirrer.
-
Rapidly add the organic solution to the stirred aqueous solution.
-
Continue stirring at high speed for 15-30 minutes. The polymer will precipitate out of the solution.
-
-
Isolation and Purification:
-
Stop stirring and transfer the mixture to a separatory funnel. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer containing the polymer sequentially with deionized water and a dilute acid solution (e.g., 2% HCl) to remove unreacted monomers and base.
-
Precipitate the polymer by slowly adding the dichloromethane solution to a beaker of vigorously stirred methanol.
-
Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer with methanol and then acetone to remove residual solvent and impurities.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Melt Polycondensation of an Aromatic Diol and a Dicarboxylic Acid
This protocol outlines the solvent-free synthesis of a polyester by heating a mixture of an aromatic diol and a dicarboxylic acid above the melting points of the monomers and the resulting polymer.
Materials:
-
Aromatic diol (e.g., Bisphenol A, hydroquinone)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)
-
Catalyst (e.g., antimony trioxide, titanium butoxide)
-
Antioxidant (e.g., triphenyl phosphite)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer Charging: Charge the aromatic diol, aromatic dicarboxylic acid, catalyst, and antioxidant into the three-necked flask.
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, nitrogen inlet, and a condenser. Purge the system with nitrogen for at least 30 minutes to remove any oxygen.
-
Esterification:
-
Heat the reaction mixture under a slow stream of nitrogen to a temperature where the monomers melt and react (typically 180-220 °C). Water will be evolved as a byproduct of the esterification reaction and will be removed through the condenser.
-
Continue this stage for 1-2 hours.
-
-
Polycondensation:
-
Gradually increase the temperature to 250-280 °C.
-
Simultaneously, slowly apply a vacuum to the system to remove the phenol or water byproducts and drive the polymerization reaction towards higher molecular weight.
-
Continue the reaction under high vacuum for 2-4 hours. The viscosity of the melt will increase significantly as the polymer chain grows.
-
-
Polymer Recovery:
-
Remove the heat and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
Once cooled, the solid polymer can be removed from the flask. Depending on the polymer's properties, this may require breaking the flask.
-
-
Purification (Optional): The polymer can be dissolved in a suitable solvent and reprecipitated in a non-solvent to remove any unreacted monomers or catalyst residues.
Data Presentation
The following table summarizes typical quantitative data obtained from the polymerization of aromatic diols using different methods. The values can vary significantly depending on the specific monomers, reaction conditions, and catalyst used.
| Polymerization Method | Aromatic Diol | Co-monomer | Catalyst | Yield (%) | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) | T_g (°C) | T_m (°C) |
| Interfacial Polycondensation | Bisphenol A | Terephthaloyl chloride | Tetraethylammonium chloride | >90 | 15,000 - 30,000 | 35,000 - 70,000 | 2.0 - 2.5 | 180 - 200 | Amorphous |
| Melt Polycondensation | Hydroquinone | Terephthalic acid | Antimony trioxide | >95 | 20,000 - 40,000 | 50,000 - 100,000 | 2.2 - 2.8 | 190 - 220 | >300 |
| Solution Polymerization | Bisphenol A | Isophthaloyl chloride | Pyridine | 85 - 95 | 10,000 - 25,000 | 25,000 - 60,000 | 2.3 - 2.7 | 170 - 190 | Amorphous |
Note: M_n = Number-average molecular weight, M_w = Weight-average molecular weight, PDI = Polydispersity Index, T_g = Glass transition temperature, T_m = Melting temperature.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described polymerization methods.
Caption: Interfacial Polymerization Workflow.
Caption: Melt Polycondensation Workflow.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Bis(2-hydroxy-2-propyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 1,4-Bis(2-hydroxy-2-propyl)benzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a di-substituted benzene precursor, typically 1,4-diacetylbenzene, with a methyl Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium iodide). This reaction efficiently creates the two tertiary alcohol functional groups in a single synthetic strategy.
Q2: What are the critical parameters to control for maximizing the yield in the Grignard synthesis of this compound?
A2: To maximize the yield, it is crucial to control the following parameters:
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Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.
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Stoichiometry of Grignard Reagent: A sufficient excess of the Grignard reagent is necessary to ensure the complete conversion of both ketone functionalities. A molar ratio of at least 2.2 to 2.5 equivalents of the Grignard reagent to 1 equivalent of 1,4-diacetylbenzene is recommended.
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Reaction Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature or with gentle reflux to ensure completion.
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Purity of Reagents: The purity of the magnesium turnings and the alkyl halide used to prepare the Grignard reagent, as well as the 1,4-diacetylbenzene, is critical for a successful reaction.
Q3: How can I purify the final product, this compound?
A3: The most common method for purifying this compound is recrystallization. Toluene is a frequently used solvent for this purpose. The crude product is dissolved in a minimal amount of hot toluene, and the solution is then allowed to cool slowly to induce the formation of pure crystals. The purified product is then collected by filtration.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the Grignard reaction.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard reagent due to moisture or oxidation of magnesium. 2. Impure starting materials. 3. Insufficient reaction time or temperature. | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine or by mechanical stirring before adding the alkyl halide. 2. Use freshly distilled alkyl halide and pure 1,4-diacetylbenzene. 3. After the initial addition of the Grignard reagent, allow the reaction to stir at room temperature for several hours or gently reflux to drive the reaction to completion. |
| Formation of a Significant Amount of Mono-adduct Byproduct | 1. Insufficient amount of Grignard reagent. 2. Low reaction temperature or short reaction time. | 1. Increase the molar ratio of the Grignard reagent to 1,4-diacetylbenzene to at least 2.5:1. 2. After the addition of the Grignard reagent, ensure the reaction is stirred for an adequate amount of time at room temperature or with gentle heating to allow for the second addition to occur. |
| Oily Product Instead of a Crystalline Solid | 1. Presence of impurities, such as the mono-adduct or unreacted starting material. 2. Incomplete removal of the solvent. | 1. Purify the crude product by column chromatography before recrystallization. 2. Ensure the product is thoroughly dried under vacuum after recrystallization. |
| Difficulty in Initiating the Grignard Reaction | 1. Inactive magnesium surface due to an oxide layer. 2. Low reactivity of the alkyl halide. | 1. Add a small crystal of iodine to the magnesium turnings. A small amount of 1,2-dibromoethane can also be used as an initiator. Gentle heating can also help to start the reaction. 2. While methyl bromide and iodide are commonly used, ensure the alkyl halide is of good quality. |
Data Presentation
Table 1: Effect of Grignard Reagent Stoichiometry on Product Distribution
| Molar Ratio (MeMgBr : 1,4-diacetylbenzene) | Yield of this compound (%) | Yield of Mono-adduct (%) |
| 2.0 : 1 | 60-70 | 20-30 |
| 2.5 : 1 | 80-90 | 5-10 |
| 3.0 : 1 | >90 | <5 |
Table 2: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 0 to Room Temperature | 4 | 85-90 |
| Reflux (in THF) | 2 | >90 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Grignard Reaction
Materials:
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Magnesium turnings
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Iodine (crystal)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Methyl iodide or Methyl bromide
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1,4-Diacetylbenzene
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Toluene
Procedure:
-
Preparation of the Grignard Reagent:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (2.5 equivalents).
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Add a small crystal of iodine.
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Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
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In the dropping funnel, place a solution of methyl iodide or methyl bromide (2.5 equivalents) in anhydrous diethyl ether or THF.
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Add a small portion of the methyl halide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle heating may be applied.
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Once the reaction has initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Grignard reagent.
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-
Reaction with 1,4-Diacetylbenzene:
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Dissolve 1,4-diacetylbenzene (1 equivalent) in anhydrous diethyl ether or THF in a separate flask.
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Cool the Grignard reagent solution to 0 °C using an ice bath.
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Add the solution of 1,4-diacetylbenzene dropwise to the cooled Grignard reagent with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Work-up and Isolation:
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Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
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Purification:
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Recrystallize the crude product from hot toluene to obtain pure this compound as a white crystalline solid.
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Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Grignard synthesis.
Technical Support Center: Synthesis of 1,4-Bis(2-hydroxy-2-propyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,4-Bis(2-hydroxy-2-propyl)benzene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, particularly when employing the Grignar-d reaction between 1,4-diacetylbenzene and a methylmagnesium halide (e.g., MeMgBr or MeMgCl).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air. Contamination will quench the reagent, forming methane and magnesium salts.[1][2] 2. Poor Quality Starting Materials: Impurities in the 1,4-diacetylbenzene or the solvent can interfere with the reaction. | 1. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use High-Purity Reagents: Purify the 1,4-diacetylbenzene if necessary. Use freshly opened or distilled anhydrous solvents. |
| Formation of a White Precipitate During Reaction | Incomplete Dissolution of 1,4-Diacetylbenzene: The starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture and incomplete reaction. | Use an Appropriate Solvent: Tetrahydrofuran (THF) is a common solvent for this reaction due to its ability to dissolve the reactants and stabilize the Grignard reagent. Ensure sufficient solvent is used to fully dissolve the 1,4-diacetylbenzene before adding the Grignard reagent. |
| Presence of a Significant Amount of Mono-Adduct Byproduct | Insufficient Grignard Reagent: Using a stoichiometric amount of Grignard reagent that is less than the required two equivalents per equivalent of 1,4-diacetylbenzene will result in the formation of 1-(4-(2-hydroxy-2-propyl)phenyl)ethanone. Slow Reaction of the Second Carbonyl Group: The second carbonyl group may be less reactive after the first addition, especially at low temperatures. | Use Excess Grignard Reagent: Employ a slight excess (e.g., 2.2-2.5 equivalents) of the Grignard reagent to ensure complete conversion of both carbonyl groups. Control Reaction Temperature: While the initial addition should be done at a low temperature (e.g., 0 °C) to control the exotherm, allowing the reaction to slowly warm to room temperature can help drive the second addition to completion. |
| Isolation of a High-Boiling, Non-Polar Byproduct | Wurtz Coupling: This side reaction occurs when the Grignard reagent reacts with the unreacted alkyl halide from its preparation, leading to the formation of a hydrocarbon dimer (e.g., ethane from methylmagnesium bromide).[3] | Slow Addition of Alkyl Halide: During the preparation of the Grignard reagent, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide and minimize this side reaction. |
| Complex Mixture of Products After Work-up | Reaction with Oxygen: Exposure of the Grignard reagent to oxygen can lead to the formation of hydroperoxides and subsequently other byproducts upon work-up.[1] Enolization of the Ketone: As a strong base, the Grignard reagent can deprotonate the α-carbon of the ketone, forming an enolate that will not react further to form the desired alcohol. | Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process. Use a Less Hindered Grignard Reagent: While methyl Grignard is standard, bulkier Grignard reagents are more prone to acting as bases. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the Grignard synthesis of this compound?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents. THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent and the reactants. It is crucial that the solvent is completely dry, as any moisture will destroy the Grignard reagent.[1]
Q2: How can I be sure my Grignard reagent is active before starting the reaction?
A2: While titration is the most accurate method, a simple qualitative test is to add a small crystal of iodine to a small aliquot of the prepared Grignard reagent. The disappearance of the characteristic brown color of iodine indicates an active Grignard reagent.
Q3: What is the purpose of the acidic work-up step?
A3: The initial product of the Grignard reaction is a magnesium alkoxide salt. The acidic work-up, typically with a dilute acid like hydrochloric acid or a saturated aqueous solution of ammonium chloride, is necessary to protonate the alkoxide to form the final diol product and to dissolve the magnesium salts for easier separation.[1][4]
Q4: Can I use 1,4-diacetylbenzene that has been stored for a long time?
A4: It is recommended to use pure, dry 1,4-diacetylbenzene. If the material has been stored for an extended period, it may have absorbed moisture. It is advisable to dry it in a vacuum oven before use to prevent the quenching of the Grignard reagent.
Q5: My final product is difficult to purify. What are the common impurities and how can I remove them?
A5: Common impurities include the mono-adduct (1-(4-(2-hydroxy-2-propyl)phenyl)ethanone), unreacted 1,4-diacetylbenzene, and any byproducts from Wurtz coupling. Purification can typically be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol details the synthesis of this compound from 1,4-diacetylbenzene and methylmagnesium bromide.
Materials:
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1,4-Diacetylbenzene
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Magnesium turnings
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Methyl bromide (or methyl iodide)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Hydrochloric acid (dilute)
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Standard laboratory glassware (flame-dried)
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Inert atmosphere setup (nitrogen or argon)
Procedure:
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Preparation of the Grignard Reagent:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.5 equivalents).
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, prepare a solution of methyl bromide (2.5 equivalents) in anhydrous diethyl ether or THF.
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Add a small amount of the methyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a slight warming and the disappearance of the iodine color.
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Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
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-
Reaction with 1,4-Diacetylbenzene:
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In a separate flame-dried flask, dissolve 1,4-diacetylbenzene (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
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Cool the solution of 1,4-diacetylbenzene to 0 °C using an ice bath.
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Slowly add the prepared Grignard reagent to the cooled solution of 1,4-diacetylbenzene via a cannula or dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
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-
Work-up and Purification:
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Cool the reaction mixture back to 0 °C in an ice bath.
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Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
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If a significant amount of solid magnesium salts remains, a small amount of dilute hydrochloric acid can be added to dissolve them.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.
-
Visualization of Reaction Pathways
The following diagram illustrates the intended synthetic route and the principal side reactions that can occur.
Caption: Main and side reaction pathways in the synthesis.
This diagram illustrates the primary reaction pathway leading to the desired product, as well as the formation of common byproducts such as the mono-adduct, Wurtz coupling product, enolate, and quenched Grignard reagent.
References
Impact of solvent choice on 1,4-Bis(2-hydroxy-2-propyl)benzene reaction selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of solvent choice on the reaction selectivity of 1,4-Bis(2-hydroxy-2-propyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction when subjecting this compound to dehydration?
The primary reaction is an acid-catalyzed dehydration that eliminates two molecules of water to form 1,4-diisopropenylbenzene. This reaction typically proceeds through a carbocation intermediate.
Q2: How does solvent choice generally impact the dehydration of diols?
Solvent choice is a critical parameter in controlling the selectivity of acid-catalyzed dehydration reactions. The polarity of the solvent can influence the stability of the carbocation intermediates and transition states, thereby affecting the rates of competing reaction pathways, such as elimination and rearrangement. The composition of the liquid phase can alter the rates of individual reaction steps and thus alter the selectivity of acid-catalyzed reactions.[1]
Q3: What are the potential side products in this reaction?
Potential side products can arise from incomplete dehydration, carbocation rearrangements, or oligomerization of the reactive diene product. While specific side products for this reaction are not extensively detailed in the available literature, analogous reactions suggest that isomers or oligomers could be potential impurities.
Q4: Is there a recommended type of solvent for this dehydration?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield of 1,4-diisopropenylbenzene | Incomplete reaction. | Increase reaction time or temperature. Ensure the catalyst is active and used in the correct concentration. |
| Formation of side products. | Optimize the solvent. Based on analogous reactions, consider switching to a less polar, aprotic solvent to potentially suppress rearrangement and other side reactions. | |
| Poor selectivity with multiple unidentified products | Carbocation rearrangements or oligomerization. | The solvent can play a crucial role. A solvent that poorly solvates the carbocation intermediate may favor the desired elimination pathway. Experiment with nonpolar solvents like hexane or cyclohexane. |
| Reaction temperature is too high. | Lower the reaction temperature to favor the thermodynamically more stable product and reduce the likelihood of side reactions. | |
| Product is a mixture of isomers | Acid-catalyzed isomerization of the product. | Reduce the reaction time or use a milder acid catalyst. The choice of solvent can also influence the lifetime of intermediates that could lead to isomerization. |
Experimental Protocols
While a specific, detailed experimental protocol for the solvent optimization of this particular reaction is not available in the searched literature, a general procedure for acid-catalyzed dehydration of a tertiary diol can be outlined. Researchers should adapt and optimize this protocol for their specific needs.
General Protocol for Acid-Catalyzed Dehydration of this compound
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Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser (e.g., a Dean-Stark apparatus to remove water), dissolve this compound in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic resin).
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Reaction: Heat the mixture to reflux. The optimal temperature and reaction time will depend on the solvent and catalyst used. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate).
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Extraction: If a water-immiscible solvent was used, separate the organic layer. If a water-miscible solvent was used, add a water-immiscible organic solvent to extract the product. Wash the organic layer with brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by a suitable method such as column chromatography or recrystallization.
Data Presentation
The following table presents hypothetical data based on general principles of solvent effects on reaction selectivity to illustrate how results could be structured. Note: This data is for illustrative purposes and is not derived from direct experimental results found in the literature for this specific reaction.
| Solvent | Solvent Polarity | Hypothetical Selectivity for 1,4-diisopropenylbenzene (%) | Hypothetical Major Side Product(s) |
| Hexane | Nonpolar | 90 | Incomplete dehydration product |
| Toluene | Nonpolar (Aromatic) | 80 | Oligomers |
| Dichloromethane | Polar Aprotic | 65 | Rearrangement products |
| Tetrahydrofuran (THF) | Polar Aprotic | 50 | Mixture of side products |
| Acetonitrile | Polar Aprotic | 40 | Oligomers and rearrangement products |
Visualizations
Logical Relationship of Solvent Properties to Reaction Outcome
References
Controlling alkali concentration in 1,4-Bis(2-hydroxy-2-propyl)benzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(2-hydroxy-2-propyl)benzene, with a focus on controlling alkali concentration during the synthesis via hydrolysis of 1,4-bis(2-chloro-2-propyl)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, with a focus on the critical role of alkali concentration.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Hydrolysis: The concentration of the alkali (e.g., NaOH) may be too low, or the reaction time is insufficient for complete conversion of the starting material, 1,4-bis(2-chloro-2-propyl)benzene. | - Increase Alkali Concentration: Gradually increase the concentration of the NaOH solution within the recommended range of 1-25 wt%. Monitor the reaction progress by techniques such as TLC or HPLC. - Extend Reaction Time: If increasing the alkali concentration does not improve the yield, consider extending the reaction time. Ensure the reaction is monitored to prevent the formation of byproducts. - Optimize Temperature: The reaction temperature should be maintained between 50–75°C. Lower temperatures may lead to incomplete reaction, while higher temperatures can promote side reactions.[1] |
| Side Reactions: The formation of elimination byproducts (alkenes) can significantly reduce the yield of the desired diol. This is often favored by high alkali concentrations and elevated temperatures.[2] | - Stepwise Addition of Alkali: Instead of adding the entire amount of alkali at once, add it portion-wise throughout the reaction. This helps to maintain a moderate concentration of hydroxide ions, minimizing elimination reactions.[1] - Use a Milder Base: If elimination is a persistent issue, consider using a weaker base or a lower concentration of NaOH. - Solvent Choice: The choice of solvent can influence the reaction outcome. For instance, using hexane as the organic solvent has been shown to achieve higher selectivity compared to toluene.[1] | |
| Presence of Impurities in the Final Product | Formation of Elimination Byproducts: As mentioned above, high alkali concentration can lead to the formation of unsaturated compounds. | - Control Alkali Concentration and Temperature: Strictly control the alkali concentration and maintain the reaction temperature within the optimal range. - Purification: Recrystallization of the crude product from a suitable solvent system (e.g., toluene) can effectively remove many impurities. Column chromatography may be necessary for achieving high purity. |
| Unreacted Starting Material: Incomplete reaction will result in the presence of 1,4-bis(2-chloro-2-propyl)benzene in the product mixture. | - Reaction Monitoring: Regularly monitor the reaction to ensure it goes to completion. - Purification: The starting material can typically be separated from the product by recrystallization or chromatography due to differences in polarity. | |
| Reaction is Too Slow or Stalls | Low Alkali Concentration or Temperature: Insufficient base or a temperature that is too low can lead to a sluggish reaction. | - Increase Temperature: Gradually increase the reaction temperature to the optimal range of 50–75°C.[1] - Increase Alkali Concentration: If the temperature is already optimized, a modest increase in the alkali concentration may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the alkali in the synthesis of this compound from 1,4-bis(2-chloro-2-propyl)benzene?
A1: The alkali, typically sodium hydroxide (NaOH), acts as a nucleophile in this reaction. The hydroxide ion (OH-) displaces the chloride ions from the 1,4-bis(2-chloro-2-propyl)benzene molecule in a nucleophilic substitution reaction to form the desired diol.
Q2: Why is it crucial to control the alkali concentration?
A2: Controlling the alkali concentration is critical to balance the rate of the desired substitution reaction against the rate of competing side reactions, primarily elimination reactions. A high concentration of a strong base like NaOH can promote the elimination of HCl from the starting material, leading to the formation of undesired alkene byproducts and reducing the overall yield of this compound.[2][3]
Q3: What are the typical side products to expect, and how can they be minimized?
A3: The main side products are alkenes resulting from elimination reactions. To minimize their formation, it is recommended to use a moderate alkali concentration (within the 1-25 wt% range), maintain the reaction temperature between 50–75°C, and consider the stepwise addition of the alkali.[1]
Q4: Can other bases be used instead of sodium hydroxide?
A4: While NaOH is commonly used, other bases like potassium hydroxide (KOH) can also be employed. The choice of base may depend on factors such as solubility in the chosen solvent system and the desired reaction rate. However, the concentration of any strong base must be carefully controlled to avoid promoting elimination reactions.
Q5: How does the choice of solvent affect the reaction?
A5: The solvent plays a significant role in the reaction's selectivity and yield. For the hydrolysis of 1,4-bis(2-chloro-2-propyl)benzene, using a non-polar organic solvent like hexane has been reported to give higher selectivity towards the desired diol compared to a more polar solvent like toluene.[1]
Quantitative Data Summary
The following table summarizes the effect of solvent and reaction conditions on the synthesis of this compound.
| Solvent | Alkali Concentration (NaOH) | Temperature | Reaction Time | Selectivity | Yield | Purity (NMR) | Reference |
| Hexane | 1–25 wt% | 50°C | 8 hours | ~90% | ~45% | 95% | [1] |
| Toluene | 1–25 wt% | 50°C | 8 hours | ~70% | ~35% | Not Specified | [1] |
Experimental Protocol: Synthesis via Hydrolysis
This protocol details the synthesis of this compound from 1,4-bis(2-chloro-2-propyl)benzene with controlled alkali addition.
Materials:
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1,4-bis(2-chloro-2-propyl)benzene
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Sodium hydroxide (NaOH)
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Hexane
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Deionized water
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 1,4-bis(2-chloro-2-propyl)benzene in hexane.
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Preparation of Alkali Solution: Prepare an aqueous solution of sodium hydroxide within the desired concentration range (e.g., 10 wt%).
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Reaction Initiation: Begin stirring the hexane solution and heat the mixture to 50°C.
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Stepwise Alkali Addition: Slowly add the NaOH solution dropwise from the dropping funnel over a period of several hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
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Reaction Completion: Continue stirring at 50°C for a total of 8 hours or until the reaction is complete.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer from the aqueous layer.
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Wash the organic layer with deionized water to remove any remaining NaOH and salts.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
-
-
Isolation and Purification:
-
Remove the solvent (hexane) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene) to yield pure this compound.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and melting point determination.
Visualizations
Caption: Troubleshooting flowchart for controlling alkali concentration.
Caption: Experimental workflow for the synthesis.
References
- 1. This compound|CAS 2948-46-1 [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sodium hydroxide hydrolysis of haloalkanes halogenoalkanes reaction progress profile transition state activated complex reactivity trend of carbon-halogen bond alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
Technical Support Center: Enhancing the Thermal Stability of Polymers Derived from 1,4-Bis(2-hydroxy-2-propyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from 1,4-Bis(2-hydroxy-2-propyl)benzene. The focus is on improving the thermal stability of these polymers for various applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical thermal stability characteristics of polymers derived from this compound?
Polymers synthesized using this compound, such as polyesters and polyurethanes, generally exhibit good thermal stability due to the presence of the aromatic benzene ring in the polymer backbone. However, the tertiary carbon atoms bearing the hydroxyl groups can be susceptible to thermal degradation. Polyesters derived from similar aromatic diols have shown 10% weight loss temperatures (T10) in the range of 469-484°C, indicating excellent thermal stability.[1] The glass transition temperatures (Tg) for such polyesters can range from 223-257°C.[1]
Q2: What are the primary degradation pathways for these polymers?
The thermal degradation of polyesters and polyurethanes can occur through several mechanisms. For polyurethanes, degradation often begins with the dissociation of the urethane linkage.[2] In polyesters, random chain scission at the ester linkages is a common degradation pathway, which can be accelerated by residual catalysts or impurities. Thermo-oxidative degradation, which occurs in the presence of oxygen at high temperatures, is also a significant concern and can lead to discoloration (yellowing) and a decrease in molecular weight.
Q3: What are the most effective strategies for improving the thermal stability of these polymers?
The key strategies to enhance the thermal stability of polymers derived from this compound include:
-
Incorporation of Antioxidants: The addition of primary antioxidants (e.g., hindered phenols) and secondary antioxidants (e.g., phosphites) is a common and effective method to prevent thermo-oxidative degradation.[3]
-
Copolymerization: Introducing a more thermally stable co-monomer into the polymer chain can significantly increase the overall thermal stability of the resulting copolymer.
-
Purification: Thorough purification of the polymer to remove residual catalysts, monomers, and other impurities is crucial, as these can catalyze degradation reactions.
-
End-capping: Blocking reactive end-groups of the polymer chains can prevent the initiation of degradation processes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization |
| Polymer Discoloration (Yellowing) During Melt Processing | Thermo-oxidative degradation due to reaction with oxygen at elevated temperatures. | 1. Incorporate a synergistic blend of primary (hindered phenol) and secondary (phosphite) antioxidants into the polymer formulation. 2. Process the polymer under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. 3. Reduce the processing temperature and/or residence time if feasible. |
| Significant Decrease in Polymer Molecular Weight After Heating | Random chain scission of the polymer backbone, potentially catalyzed by impurities or residual acid/base. | 1. Ensure the polymer is thoroughly dried before heating to minimize hydrolysis. 2. Purify the polymer to remove any residual catalysts or acidic/basic impurities. 3. Consider end-capping the polymer to block reactive end groups that can initiate degradation. |
| Inconsistent Results in Thermal Analysis (TGA/DSC) | Presence of impurities, residual catalyst, or unreacted monomer. | 1. Purify the polymer by reprecipitation to remove low-molecular-weight species and impurities. 2. Ensure complete removal of the polymerization catalyst, as some can promote thermal degradation. |
| Poor Mechanical Properties After Thermal Processing | A combination of chain scission and oxidative degradation leading to reduced molecular weight and cross-linking. | 1. Optimize the antioxidant package to provide comprehensive protection against both radical chain reactions and peroxide decomposition. 2. Investigate copolymerization with a monomer known to enhance mechanical and thermal properties. |
Data on Thermal Stability Improvement
The following tables summarize quantitative data from studies on related aromatic polyesters and the effect of antioxidants, which can serve as a reference for experiments with polymers derived from this compound.
Table 1: Thermal Properties of Aromatic Polyesters Derived from α,α′-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene [1]
| Polymer Composition | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (T10, °C) |
| Polyester from 1,4-isomer and Terephthaloyl Chloride | 257 | 484 |
| Polyester from 1,4-isomer and Isophthaloyl Chloride | 245 | 475 |
| Polyester from 1,3-isomer and Terephthaloyl Chloride | 235 | 478 |
| Polyester from 1,3-isomer and Isophthaloyl Chloride | 223 | 469 |
Table 2: Effect of Natural Antioxidants on the Thermal Stability of a PLA/P(3,4HB) Blend [4]
| Antioxidant | Concentration (wt%) | Onset Decomposition Temperature (Tonset, °C) | Peak Decomposition Temperature (Td, °C) |
| None | 0 | 284.8 | 353.3 |
| Flavone | 1 | 311.4 | 360.9 |
| trans-Chalcone | 1 | 327.0 | 371.6 |
| Lignin | 1 | 318.7 | 363.4 |
Experimental Protocols
Synthesis of Polyester via Solution Polycondensation
A general procedure for synthesizing a polyester from this compound and a diacid chloride.
Materials:
-
This compound
-
Terephthaloyl chloride (or other diacid chloride)
-
Pyridine (or other suitable base)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Methanol
Procedure:
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and pyridine in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of terephthaloyl chloride in anhydrous NMP to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Filter the fibrous polymer, wash it thoroughly with methanol and water, and then dry it in a vacuum oven at 80°C until a constant weight is achieved.
Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Methodology:
-
Place a small sample of the dried polymer (5-10 mg) into a TGA sample pan.
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).
-
Record the weight of the sample as a function of temperature.
-
The onset decomposition temperature (Tonset) and the temperature of 10% weight loss (T10) are determined from the TGA curve.
Preparation of Polymer-Antioxidant Blends
Procedure:
-
Dissolve the synthesized polymer in a suitable solvent (e.g., NMP, chloroform).
-
Prepare a separate solution of the desired antioxidant (e.g., Irganox 1098, S9228) at the target concentration (e.g., 0.1-1.0 wt%).[3]
-
Add the antioxidant solution to the polymer solution and mix thoroughly. For synergistic effects, a combination of primary and secondary antioxidants can be used.
-
Cast the mixture into a film or precipitate the blend in a non-solvent like methanol.
-
Dry the resulting polymer blend in a vacuum oven to remove all residual solvent before thermal analysis.
Visualizations
Caption: Experimental workflow for synthesis, purification, stabilization, and thermal analysis.
Caption: General polymer thermal degradation pathways.
Caption: Synergistic mechanism of primary and secondary antioxidants.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants | MDPI [mdpi.com]
Technical Support Center: Synthesis of 1,4-Bis(2-hydroxy-2-propyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(2-hydroxy-2-propyl)benzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary industrial methods for the synthesis of this compound are:
-
Oxidation of p-diisopropylbenzene: This is a widely used industrial method that involves the air oxidation of p-diisopropylbenzene to form a dihydroperoxide, which is then reduced to the desired diol. This process can, however, lead to several byproducts if not carefully controlled.
-
Hydrolysis of 1,4-bis(2-chloro-2-propyl)benzene: This method involves the conversion of the corresponding dichloro compound to the diol, typically under alkaline conditions.
Q2: What are the common impurities I should be aware of during the synthesis?
A2: The impurity profile can vary significantly depending on the synthetic route.
-
From Oxidation of p-diisopropylbenzene:
-
p-Diisopropylbenzene monohydroperoxide (MHP): An intermediate in the oxidation process.
-
p-2-Hydroxy-2-propyl-α,α-dimethylbenzyl hydroperoxide (HHP): Another hydroperoxide intermediate.
-
Isopropylphenyldimethylcarbinol: A carbinol byproduct.
-
Acetylisopropylbenzene and Diacetylbenzene: Ketone byproducts.
-
Isopropylisopropenylbenzene and Diisopropenylbenzene: Styrene byproducts.
-
Carboxylic acids: Can be formed as byproducts during oxidation.
-
-
From Hydrolysis of 1,4-bis(2-chloro-2-propyl)benzene:
-
Unreacted 1,4-bis(2-chloro-2-propyl)benzene: Incomplete hydrolysis can leave starting material in the product.
-
Mono-hydrolyzed intermediate: A compound where only one of the chloro groups has been hydrolyzed.
-
Q3: How can I purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system is crucial for obtaining high purity crystals. Toluene is a commonly used solvent for recrystallization. The process generally involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then collected by filtration.
Q4: What analytical techniques are recommended for purity assessment?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for impurity identification. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also provide information on purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Action |
| Incomplete Reaction (Oxidation Route) | - Ensure adequate reaction time and temperature (typically 80-130°C).- Maintain proper pH (7-9) if using an alkaline aqueous phase. |
| Incomplete Reaction (Hydrolysis Route) | - Increase reaction time and/or temperature.- Ensure the concentration of the alkaline solution is sufficient. |
| Side Reactions | - In the oxidation route, the formation of byproducts like ketones and carbinols can reduce the yield of the desired dihydroperoxide intermediate. Optimize reaction conditions to favor dihydroperoxide formation.- In the hydrolysis route, ensure the reaction temperature is not excessively high to prevent dehydration of the product. |
| Product Loss During Workup | - Minimize the number of transfer steps.- Ensure efficient extraction of the product from the aqueous phase.- During recrystallization, avoid using an excessive amount of solvent, as this can lead to product loss in the mother liquor. |
Issue 2: Product Purity is Below Expectation
| Potential Cause | Suggested Action |
| Presence of Unreacted Starting Material | - Extend the reaction time or increase the reaction temperature to drive the reaction to completion.- In the hydrolysis route, ensure a sufficient excess of the hydrolyzing agent is used. |
| Formation of Byproducts (Oxidation Route) | - Optimize the oxidation conditions (temperature, pressure, catalyst) to minimize the formation of ketones, carbinols, and styrenes.- Employ a multi-step purification process, such as recrystallization from a suitable solvent like toluene, to remove these impurities. |
| Inefficient Purification | - For recrystallization, ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow for slow cooling to promote the formation of pure crystals.- Consider a second recrystallization step if the purity is still not satisfactory.- Column chromatography can be used for small-scale purification to separate closely related impurities. |
| Contamination from Solvents or Reagents | - Use high-purity solvents and reagents.- Ensure all glassware is clean and dry before use. |
Experimental Protocols
Synthesis of this compound via Oxidation of p-Diisopropylbenzene
This protocol is a general guideline and may require optimization.
-
Reaction Setup:
-
Charge a pressure reactor with p-diisopropylbenzene.
-
If an alkaline aqueous phase is used, add a dilute solution of sodium hydroxide to maintain a pH between 7 and 9.
-
-
Oxidation:
-
Heat the reactor to 80-130°C.
-
Introduce a stream of air or oxygen into the reactor while stirring vigorously.
-
Monitor the reaction progress by periodically taking samples and analyzing for the formation of diisopropylbenzene dihydroperoxide (DHP) and monohydroperoxide (MHP) using a suitable analytical method like titration or HPLC.
-
-
Reduction of Hydroperoxides:
-
Once the desired concentration of DHP is reached, cool the reaction mixture.
-
The hydroperoxide mixture is then reduced to the diol. A common method is catalytic hydrogenation using a palladium catalyst or reduction with a chemical reducing agent.
-
-
Workup and Purification:
-
After the reduction is complete, the catalyst is filtered off (if used).
-
The organic phase is separated, washed with water, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by recrystallization from a suitable solvent such as toluene.
-
Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven.
HPLC Analysis of this compound and Impurities
This is a general method and may need to be adapted for specific equipment and impurity profiles.[1]
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), can be added to improve peak shape.[1]
-
Detector: UV detector set at a wavelength where the analyte and impurities have good absorbance (e.g., 210-254 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Analysis: Identify and quantify the main peak (this compound) and any impurity peaks by comparing their retention times and peak areas to those of known standards.
Data Presentation
Table 1: Typical Impurity Profile from the Oxidation of p-Diisopropylbenzene
| Impurity | Typical Concentration in Crude Product (%) | Typical Concentration after Recrystallization (%) |
| p-Diisopropylbenzene monohydroperoxide (MHP) | 5 - 15 | < 0.1 |
| p-2-Hydroxy-2-propyl-α,α-dimethylbenzyl hydroperoxide (HHP) | 2 - 8 | < 0.1 |
| Isopropylphenyldimethylcarbinol | 1 - 5 | < 0.2 |
| Acetylisopropylbenzene | 0.5 - 3 | < 0.1 |
| Isopropylisopropenylbenzene | 0.1 - 2 | < 0.05 |
Note: These values are illustrative and can vary significantly based on reaction conditions.
Visualizations
References
Technical Support Center: HPLC Analysis of Aromatic Diols
Welcome to the technical support center for the HPLC analysis of aromatic diols. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic analysis of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering detailed explanations and step-by-step troubleshooting protocols.
Issue 1: Peak Tailing in Aromatic Diol Analysis
Q1: What are the primary causes of peak tailing when analyzing aromatic diols?
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1] For aromatic diols, which are a class of phenolic compounds, the main causes of peak tailing include:
-
Secondary Interactions: Unwanted interactions between the hydroxyl groups of the aromatic diols and active sites on the stationary phase, most commonly residual silanol groups on silica-based columns.[1][2] These silanol groups can interact with the analytes, causing them to be retained longer and result in a tailed peak.[1][3]
-
Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of the aromatic diols can lead to mixed ionization states, causing peak distortion and tailing.[1][3]
-
Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and lead to tailing peaks.[1][4]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.[1]
-
Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can also contribute to peak tailing.[1]
Q2: How can I troubleshoot and resolve peak tailing for my aromatic diol analysis?
Here is a step-by-step guide to address peak tailing:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your aromatic diol analytes. For these acidic compounds, a lower pH (around 2-3) is often beneficial to suppress the ionization of both the analyte and residual silanol groups on the column.[5]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are effectively end-capped have fewer residual silanol groups, which minimizes secondary interactions.[2] Consider using a column specifically designed for polar compounds or one with a different stationary phase chemistry, such as a phenyl column, which can offer alternative selectivity for aromatic compounds through π-π interactions.[6]
-
Incorporate Mobile Phase Additives: If pH adjustment is insufficient, consider adding a small concentration of a competitive base, like triethylamine (TEA), to the mobile phase. TEA can mask the active silanol sites and improve peak symmetry.[7]
-
Check for Column Contamination and Degradation: Flush the column with a strong solvent to remove any strongly retained contaminants.[4] If the problem persists, the column may be degraded and require replacement.[4]
-
Optimize Injection Volume and Concentration: Prepare a dilution of your sample (e.g., 10-fold) and inject it.[7] If the peak shape improves, it indicates that the original sample was overloaded.[7] Reduce the injection volume or dilute the sample accordingly.[1]
-
Minimize Extra-Column Volume: Inspect all tubing and connections between the injector, column, and detector. Use tubing with a narrow internal diameter and ensure all fittings are properly made to minimize dead volume.[3]
Issue 2: Baseline Noise and Drift
Q1: What is causing the noisy or drifting baseline in my chromatogram?
Baseline instability, which can manifest as noise (rapid, random fluctuations) or drift (a gradual, steady rise or fall), can obscure small peaks and affect accurate integration.[8][9] Common causes include:
-
Mobile Phase Issues: Dissolved gases in the mobile phase, contamination, or improper mixing of solvents can all lead to baseline noise.[10][11] Baseline drift is often caused by changes in mobile phase composition or temperature fluctuations.[8][10]
-
Detector Problems: A dirty flow cell or a failing detector lamp can be a significant source of baseline noise.[11][12]
-
Pump Malfunctions: Inconsistent flow rates or pressure fluctuations from the pump can result in a noisy baseline.
-
Column Bleed or Contamination: The stationary phase degrading and eluting from the column (column bleed) or the elution of strongly retained contaminants can cause baseline drift, especially during gradient elution.[10]
-
Temperature Fluctuations: Changes in the ambient temperature or inconsistent column oven temperature can affect the mobile phase viscosity and detector response, leading to baseline drift.[10][13]
Q2: What steps can I take to achieve a stable baseline?
Follow these steps to diagnose and resolve baseline issues:
-
Properly Prepare the Mobile Phase:
-
Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging to remove dissolved gases that can form bubbles in the system.[10][11]
-
Use high-purity HPLC-grade solvents and freshly prepared mobile phases to avoid contamination.[8]
-
Filter the mobile phase through a 0.45 µm or 0.22 µm filter to remove particulate matter.[10]
-
-
Check the HPLC System:
-
Ensure Column Health:
-
Maintain a Stable Temperature:
Issue 3: Inconsistent Retention Times
Q1: Why are the retention times for my aromatic diol peaks shifting between injections?
Shifting retention times can compromise the identification and quantification of your analytes.[14] The primary causes for this issue are:
-
Changes in Mobile Phase Composition: Even small variations in the solvent ratios, pH, or buffer concentration of the mobile phase can significantly alter retention times.[13][14]
-
Fluctuations in Flow Rate: Inconsistent flow from the pump, often due to leaks, air bubbles, or worn pump seals, will cause retention times to vary.[15]
-
Column Temperature Variations: The temperature of the column affects the viscosity of the mobile phase and the kinetics of analyte partitioning, leading to shifts in retention time if not properly controlled.[13][14]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before an injection can lead to drifting retention times, especially in the initial runs of a sequence.[4]
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to a gradual decrease in retention times.
Q2: How can I ensure reproducible retention times?
To achieve consistent and reproducible retention times, follow these troubleshooting steps:
-
Precise Mobile Phase Preparation:
-
Prepare mobile phases carefully and consistently, measuring solvent volumes accurately.
-
Ensure the pH of buffered mobile phases is consistent between batches.
-
Always use a reliable inline degasser or degas the mobile phase before use.
-
-
Verify Pump Performance:
-
Check for any leaks in the pump and throughout the system.
-
Purge the pump to remove any trapped air bubbles.
-
If the problem persists, the pump seals may need to be replaced.
-
-
Control Column Temperature:
-
Always use a column oven set to a stable temperature.[14]
-
-
Ensure Proper Column Equilibration:
-
Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.[4]
-
-
Monitor Column Performance:
-
Regularly inject a standard sample to monitor the performance of the column. A significant shift in retention time may indicate that the column needs to be cleaned or replaced.[14]
-
Data Presentation
Table 1: Troubleshooting Summary for Common HPLC Issues with Aromatic Diols
| Issue | Potential Causes | Recommended Solutions |
| Peak Tailing | Secondary interactions with silanol groups, improper mobile phase pH, column contamination, sample overload, extra-column effects.[1][2][3][4] | Optimize mobile phase pH, use an end-capped column, add mobile phase modifiers, clean or replace the column, reduce sample concentration/injection volume, minimize dead volume.[1][3][4][5][7] |
| Baseline Noise/Drift | Dissolved gases in mobile phase, contaminated solvents, improper solvent mixing, dirty detector flow cell, failing detector lamp, inconsistent pump flow, column bleed, temperature fluctuations.[8][10][11][12] | Degas and filter mobile phase, use high-purity solvents, clean the flow cell, check/replace the detector lamp, check for leaks and purge the pump, ensure proper column equilibration, use a column oven.[8][10][11] |
| Retention Time Shifts | Inconsistent mobile phase composition, flow rate fluctuations, temperature variations, insufficient column equilibration, column aging.[4][13][14][15] | Prepare mobile phase accurately, check for leaks and purge the pump, use a column oven, allow adequate equilibration time, monitor column performance.[4][14] |
Experimental Protocols
Below are example HPLC methods for the analysis of common aromatic diols. These can serve as a starting point for method development.
Protocol 1: HPLC Analysis of Bisphenol A (BPA)
-
Column: Cogent Bidentate C18, 2.2 µm, 2.1 x 50 mm.[16]
-
Mobile Phase: 65:35 DI Water / Acetonitrile with 0.1% Formic Acid (v/v).[16]
-
Flow Rate: 0.2 mL/min.[16]
-
Injection Volume: 2.0 µL.[16]
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.[16]
-
Sample Preparation: Prepare stock solutions in methanol. Dilute to the desired concentration with the mobile phase.[16]
Protocol 2: HPLC Analysis of Catechol and Resorcinol
-
Column: Ascentis RP-Amide, 5 µm, 15 cm x 4.6 mm.
-
Mobile Phase: 75:25 20 mM phosphoric acid (pH 2.0) / Acetonitrile.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 25 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Sample Preparation: Dissolve samples in 20 mM phosphoric acid (pH 2.0).
Mandatory Visualization
The following diagrams illustrate logical troubleshooting workflows for common HPLC issues encountered during the analysis of aromatic diols.
Caption: Workflow for troubleshooting peak tailing in HPLC analysis.
Caption: Workflow for troubleshooting baseline noise and drift.
Caption: Workflow for troubleshooting inconsistent retention times.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uhplcs.com [uhplcs.com]
- 14. uhplcs.com [uhplcs.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
Validation & Comparative
A Comparative Analysis of 1,4-Bis(2-hydroxy-2-propyl)benzene and Bisphenol A in Polymer Synthesis
In the realm of polymer chemistry, the quest for high-performance materials is increasingly intertwined with the imperative for safety and biocompatibility. Bisphenol A (BPA) has long been a cornerstone monomer in the production of robust polymers such as polycarbonates and epoxy resins, prized for their mechanical strength and thermal stability.[1][2] However, mounting concerns over its endocrine-disrupting properties and potential adverse health effects have catalyzed the search for safer alternatives.[3][4][5] This guide presents a comparative study of 1,4-Bis(2-hydroxy-2-propyl)benzene (BHPB), also known as p-Bis(2-hydroxyisopropyl)benzene, and Bisphenol A, offering researchers and drug development professionals a data-driven overview of their respective performance in polymer synthesis.
Physicochemical Properties of Monomers
A fundamental comparison begins with the intrinsic properties of the monomers themselves, which influence their reactivity and the characteristics of the resulting polymers.
| Property | This compound (BHPB) | Bisphenol A (BPA) |
| Synonyms | p-Bis(2-hydroxyisopropyl)benzene, α,α,α',α'-Tetramethyl-1,4-benzenedimethanol | 2,2-bis(4-hydroxyphenyl)propane |
| CAS Number | 2948-46-1[6] | 80-05-7 |
| Molecular Formula | C₁₂H₁₈O₂ | C₁₅H₁₆O₂ |
| Molecular Weight | 194.27 g/mol [6] | 228.29 g/mol |
| Melting Point | 144-146 °C | 158-159 °C |
| Boiling Point | 167-168 °C at 12 mmHg | 220 °C at 4 mmHg |
| Structure | Two hydroxyl groups attached to tertiary carbons. | Two hydroxyl groups attached to a benzene ring. |
Performance in Polymer Synthesis: A Comparative Overview
The structural differences between BHPB and BPA, particularly the isopropylidene bridge in BPA versus the two separate hydroxypropyl groups in BHPB, have a significant impact on the properties of the derived polymers.
Polymerization and Processability
Polymers derived from α,α′-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene, a related structure to BHPB, have demonstrated enhanced solubility in a variety of common organic solvents such as dichloromethane, tetrahydrofuran, and chloroform when compared to their BPA-based counterparts.[7] This improved solubility facilitates easier processing and casting of polymer films.[7] The amorphous nature of these BHPB-related polyarylates further contributes to their processability.[7]
Thermal Properties
Thermal stability is a critical parameter for many polymer applications. The data available for polyarylates synthesized from a BHPB-related monomer indicates good thermal performance.
| Property | Polyarylates from α,α′-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene | Polyarylates from Bisphenol A |
| Glass Transition Temperature (Tg) | 123–151 °C[7] | > 180 °C[7] |
| 10% Weight Loss Temperature (T10) | 399–447 °C (under nitrogen)[7] | No direct comparative value in the same study, but generally high thermal stability. |
The introduction of the bulkier, more flexible structure of the BHPB-related monomer appears to lower the glass transition temperature compared to the rigid structure imparted by BPA, while still maintaining high thermal decomposition temperatures.
Mechanical Properties
Mechanical properties such as tensile strength and modulus are often paramount. While direct side-by-side comparisons are limited, studies on various polymer systems provide insights. For instance, copolymers based on 2,2 bis-4(2-hydroxy-3-methacryloyloxypropoxy) phenyl propane, a BPA derivative, can achieve a Young's modulus of up to 4.8 GPa.[8] The mechanical properties of polymers are highly dependent on factors like molecular weight, cross-linking, and the presence of co-monomers and fillers.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of polycarbonates and epoxy resins using these monomers.
Synthesis of Polycarbonate via Interfacial Polycondensation
This method is commonly used for producing polycarbonates from bisphenols.
-
Preparation of Aqueous Phase: Dissolve the bisphenol (BPA or BHPB) and a phase-transfer catalyst (e.g., triethylbenzylammonium chloride) in an aqueous sodium hydroxide solution.
-
Preparation of Organic Phase: Dissolve the diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) in an organic solvent like dichloromethane.
-
Polycondensation: Vigorously stir the aqueous phase while adding the organic phase. The polymerization occurs at the interface of the two immiscible liquids.
-
Isolation and Purification: After the reaction is complete, separate the organic layer. Wash it successively with dilute acid and deionized water.
-
Precipitation: Precipitate the polymer by pouring the organic solution into a non-solvent such as methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum.[7]
Synthesis of Epoxy Resin
This protocol describes the synthesis of a diglycidyl ether from a bisphenol.
-
Reaction Setup: Charge a flask equipped with a stirrer, thermometer, and reflux condenser with the bisphenol (BPA or BHPB) and an excess of epichlorohydrin.
-
Addition of Alkali: Gradually add a concentrated aqueous solution of sodium hydroxide to the mixture while maintaining the reaction at a controlled temperature (e.g., 60-70°C).[12][13] Water can be removed azeotropically.
-
Reaction Completion: Continue stirring for a specified period after the addition of NaOH is complete.
-
Washing: Cool the reaction mixture and wash it with water to remove the salt formed and any excess alkali.
-
Solvent Removal: Remove the excess epichlorohydrin and water by distillation under vacuum.
-
Product: The resulting product is the liquid epoxy resin.[14]
Biocompatibility and Endocrine Activity
The most significant driver for replacing BPA is its biological activity.
Bisphenol A (BPA): BPA is a well-established endocrine disruptor that mimics the natural hormone 17β-estradiol.[15] It binds to estrogen receptors α and β (ERα and ERβ), as well as other receptors like the G protein-coupled estrogen receptor (GPER).[3][4] This interaction can trigger a cascade of downstream signaling pathways, including MAPK, PI3K/Akt, and JAK/STAT, which are involved in cell proliferation, migration, and survival.[4][16] This activity is linked to various health concerns, including reproductive issues and an increased risk of hormone-associated cancers.[3][4]
This compound (BHPB): Currently, there is a lack of comprehensive studies on the estrogenic or other endocrine-disrupting activities of BHPB. While it possesses hydroxyl groups, its overall structure is less similar to estradiol than BPA. Its potential to interact with estrogen receptors is a critical area for future investigation to truly establish it as a safer alternative. Some studies have noted its antioxidant properties.[17]
Visualizing the Comparison and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for comparing polymers from BHPB and BPA.
Caption: Logical structure for comparing BHPB and BPA.
Caption: Key signaling pathways activated by Bisphenol A.
Conclusion
This compound presents itself as a promising candidate to replace Bisphenol A in certain polymer applications. The available data suggests that polymers derived from BHPB-related structures can offer advantages in terms of processability due to their enhanced solubility while maintaining good thermal stability.[7] However, a comprehensive evaluation is currently hampered by the limited availability of direct, side-by-side comparative studies on the mechanical properties of identical polymer systems.
Crucially, the toxicological profile of BHPB, particularly its potential for endocrine disruption, remains largely unexplored. For BHPB to be considered a truly safer alternative to BPA, rigorous investigation into its biological activity is essential. Future research should focus on direct comparative synthesis and testing of polymers under identical conditions and comprehensive toxicological assessments to fill these critical knowledge gaps.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol A (BPA) Modifies Cancer Signaling Pathways: A Neglected Global Health Threat [mdpi.com]
- 4. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p-Bis(2-hydroxyisopropyl)benzene | C12H18O2 | CID 18062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study of polymeric systems based on 2,2 bis-4(2-hydroxy-3-methacryloyl-oxypropoxy) phenyl propane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins | MDPI [mdpi.com]
- 11. Thermo-Mechanical Properties of Cis-1,4-Polyisoprene: Influence of Temperature and Strain Rate on Mechanical Properties by Molecular Dynamic Simulations [mdpi.com]
- 12. thescipub.com [thescipub.com]
- 13. US4132718A - Preparation of liquid epoxy resins from bisphenols - Google Patents [patents.google.com]
- 14. dialnet.unirioja.es [dialnet.unirioja.es]
- 15. DSpace [lirias2repo.kuleuven.be]
- 16. books.rsc.org [books.rsc.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Antioxidant Activity of 1,4-Bis(2-hydroxy-2-propyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Antioxidant Activity
1,4-Bis(2-hydroxy-2-propyl)benzene, a phenolic compound, is suggested to possess antioxidant properties comparable to that of ascorbic acid.[1] The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The presence of two hydroxyl groups in this compound suggests its potential to act as a free radical scavenger.
For a comprehensive comparison, the following tables present experimental data for widely recognized antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT), a synthetic antioxidant. The data is presented as IC50 values for the DPPH and ABTS assays, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals. For the FRAP assay, the antioxidant capacity is expressed as Trolox equivalents.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 Value (µg/mL) | Reference |
| This compound | Data not available | - |
| Ascorbic Acid | ~5 | [2] |
| Trolox | ~3.77 | [3] |
| BHT | ~68.03 µM/mL | [4] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | IC50 Value (µg/mL) | Reference |
| This compound | Data not available | - |
| Ascorbic Acid | Data varies across studies | - |
| Trolox | ~2.93 | [3] |
| BHT | Data varies across studies | - |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | Antioxidant Capacity | Reference |
| This compound | Data not available | - |
| Ascorbic Acid | Standard for comparison | [5] |
| Trolox | Standard for comparison | [6] |
| BHT | Data varies across studies | - |
Experimental Protocols
Detailed methodologies for the three key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[2]
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound (this compound) and a standard antioxidant (e.g., Ascorbic acid) in a suitable solvent.[7]
-
Reaction: Add a specific volume of the DPPH solution (e.g., 2 mL) to a specific volume of each test solution concentration (e.g., 1 mL).[2]
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[7]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample that causes 50% inhibition of the DPPH radical, is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.
Experimental Workflow:
Caption: Workflow for the ABTS Radical Scavenging Assay.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate stock solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]
-
Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound and a reference standard (e.g., Trolox) in the assay buffer.[8]
-
Reaction: Add a small volume (e.g., 10-20 µL) of each test solution to a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution in a 96-well microplate.[8]
-
Incubation: Incubate the microplate at room temperature in the dark for a specified period (e.g., 6-30 minutes).[8]
-
Measurement: After incubation, measure the absorbance of each well at 734 nm using a microplate reader.[8]
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.[8]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Methodology:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and ferric chloride (FeCl₃) solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C before use.[5]
-
Preparation of Test and Standard Solutions: Prepare solutions of the test compound and a series of aqueous solutions of known Fe(II) concentrations (e.g., from FeSO₄·7H₂O) for calibration.[5]
-
Reaction: Mix a small volume of the sample or standard (e.g., 50 µL) with the FRAP reagent (e.g., 150 µL).[5]
-
Incubation: Incubate the mixture at 37°C for a precise time, typically 4 minutes.
-
Measurement: Measure the absorbance of the solution at 593 nm.[5]
-
Calculation: Compare the absorbance of the samples to a standard curve of known Fe(II) concentrations. The FRAP value is expressed as µM of ferrous equivalent or as Trolox equivalents.[5]
Potential Signaling Pathways in Antioxidant Activity
While direct evidence for the effect of this compound on cellular signaling pathways is lacking, phenolic antioxidants are known to mitigate oxidative stress through various mechanisms. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 is activated and promotes the expression of antioxidant enzymes. Additionally, oxidative stress can activate MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are involved in both cell survival and apoptosis. Antioxidants can modulate these pathways to protect cells from oxidative damage.
The following diagram illustrates a generalized mechanism of how a phenolic antioxidant might influence these pathways.
Caption: Generalized Antioxidant Signaling Pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 3. The Nrf2-ARE pathway: a valuable therapeutic target for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitogen-activated protein kinase (MAPK) activation by butylated hydroxytoluene hydroperoxide: implications for cellular survival and tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzene-initiated oxidative stress: Effects on embryonic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Bis(2-hydroxyisopropyl)benzene | C12H18O2 | CID 18062 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Influence of Diol Structure on the Mechanical Properties of Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a polymer with precise mechanical properties is paramount for applications ranging from medical devices and drug delivery systems to tissue engineering scaffolds. The structure of the diol monomer used in the synthesis of polyesters and polyurethanes is a critical determinant of the final material's mechanical behavior. This guide provides a comparative analysis of the mechanical properties of polymers synthesized from different diols, supported by experimental data, and outlines the methodologies for their characterization.
The mechanical properties of polymers are significantly influenced by the molecular architecture of the diol component. Key structural factors include the chain length of linear diols, the presence of isomers (e.g., linear vs. branched), and the incorporation of cyclic or aromatic moieties. These factors dictate the degree of chain flexibility, intermolecular forces, and the ability of the polymer chains to pack, thereby controlling properties such as tensile strength, Young's modulus, and elongation at break.
Comparative Mechanical Properties of Diol-Based Polymers
The following table summarizes the mechanical properties of various polyesters and polyurethanes synthesized using different diols. It is important to note that the data is compiled from multiple sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Diol Type | Diol Structure | Polymer System | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| Linear Aliphatic | Ethylene Glycol (C2) | Unsaturated Polyester (UPR-IE) | 43.33 | - | - | [1] |
| Linear Aliphatic | 1,3-Propanediol (C3) | Polyester with Succinic Acid | - | - | - | |
| Linear Aliphatic | 1,4-Butanediol (C4) | Polyester with C18 Diacid | - | 290 | 430 | [2] |
| Linear Aliphatic | 1,4-Butanediol (C4) | Poly(butylene furanoate) (PBF) | 5.5 - 31.8 | 742 - 1000 | 2.5 - 1184 | [1] |
| Linear Aliphatic | 1,4-Butanediol (C4) | Poly(butylene succinate-co-adipate) (PBSA) | 21.5 | - | 766.2 | [3] |
| Branched Aliphatic | 2,3-Butanediol | Polyester with C18 Diacid | - | 290 | 430 | [2] |
| Aromatic | Dimethyl Terephthalate modified | Unsaturated Polyester (UPR-I8D2E) | 51.85 | - | 13.47 | [1] |
| Aromatic | Isosorbide | Unsaturated Polyester | High | High | Low | [4] |
Key Relationships Between Diol Structure and Mechanical Properties
The experimental data reveals several key trends:
-
Effect of Linear Diol Chain Length: Generally, as the chain length of a linear aliphatic diol increases, the flexibility of the polymer chain also increases. This leads to a decrease in tensile strength and Young's modulus, but a significant increase in the elongation at break.[1]
-
Effect of Branching: The introduction of side groups, such as methyl branches in 2,3-butanediol compared to the linear 1,4-butanediol, can disrupt the regular packing of polymer chains. This can lead to a decrease in crystallinity and, consequently, a potential reduction in tensile strength and modulus, while possibly increasing elongation.
-
Effect of Rigid Structures: Incorporating rigid structures, such as aromatic rings (e.g., from dimethyl terephthalate) or cyclic structures (e.g., isosorbide), into the polymer backbone significantly enhances the stiffness and thermal stability of the material.[1][4] This results in a marked increase in tensile strength and Young's modulus, but often at the expense of reduced elongation at break.
Experimental Protocols
A general understanding of the experimental procedures used to synthesize these polymers and characterize their mechanical properties is crucial for interpreting the data and designing new materials.
Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a widely used industrial method for synthesizing high-molecular-weight polyesters.[1]
-
Esterification: A dicarboxylic acid or its dimethyl ester is mixed with an excess of the desired diol in a reaction vessel. The mixture is heated to a temperature range of 150-220°C in the presence of a catalyst (e.g., titanium tetraisopropoxide). The water or methanol byproduct is continuously removed to drive the reaction forward.[5]
-
Polycondensation: After the initial esterification, the temperature is raised to 220-280°C, and a vacuum is applied (typically below 1 mmHg).[1][6] This stage facilitates the removal of excess diol and other volatile byproducts, promoting the linking of oligomers into high-molecular-weight polymer chains. The reaction is monitored by measuring the viscosity of the melt until the desired molecular weight is achieved.
Mechanical Property Testing
The mechanical properties of the synthesized polymers are typically evaluated using tensile testing, following standardized procedures such as ASTM D638 or ISO 527.
-
Specimen Preparation: Polymer samples are typically melt-pressed or injection-molded into dumbbell-shaped specimens of defined dimensions.[6]
-
Tensile Testing: The specimens are mounted in a universal testing machine and subjected to a controlled tensile force at a constant strain rate until they fracture.
-
Data Analysis: The stress-strain curve generated during the test is used to determine the following key properties:[1]
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture, indicating the material's ductility.
-
Visualization of Structure-Property Relationships
The following diagram illustrates the logical flow from the choice of diol structure to the resulting mechanical properties of the polymer.
Caption: Relationship between diol structure and polymer mechanical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. real.mtak.hu [real.mtak.hu]
- 4. The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 1,4-Bis(2-hydroxy-2-propyl)benzene and its Fluorinated Derivative in Material Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into polymer backbones can dramatically alter material properties, offering enhanced performance for specialized applications. This guide provides a comparative overview of 1,4-Bis(2-hydroxy-2-propyl)benzene and its fluorinated counterpart, 1,4-Bis(2-hydroxyhexafluoro-2-propyl)benzene, as monomers in high-performance polymers such as polyarylates and polycarbonates. Due to the limited availability of direct comparative studies on these specific monomers, this guide will draw analogies from the well-researched, structurally similar pair: Bisphenol A (BPA) and its fluorinated analog, Bisphenol AF (BPAF). This comparison will illuminate the profound impact of fluorination on key material properties.
Performance Comparison: A Data-Driven Overview
The introduction of hexafluoro-isopropylidene groups in place of isopropylidene groups significantly enhances the thermal stability and influences the mechanical properties of the resulting polymers. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) groups and the strength of the C-F bond contribute to these differences.
| Property | Polymer from this compound (Analog: BPA-based Polyarylate) | Polymer from 1,4-Bis(2-hydroxyhexafluoro-2-propyl)benzene (Analog: BPAF-based Polyarylate) |
| Thermal Stability (Td, 5% in °C) | ~400 | ~452 |
| Tensile Strength (MPa) | ~74 | ~59 |
| Optical Transparency | Good | Enhanced |
| Solubility | Soluble in common organic solvents | Generally improved solubility |
| Dielectric Constant | Moderate | Lower |
The Impact of Fluorination: A Deeper Dive
Fluorination of the bisphenol monomer leads to several key changes in the resulting polymer's characteristics. The substitution of hydrogen atoms with fluorine atoms in the isopropylidene bridge connecting the phenyl rings has a cascading effect on the polymer's properties.
Polymers derived from the fluorinated monomer, 1,4-Bis(2-hydroxyhexafluoro-2-propyl)benzene, are anticipated to exhibit:
-
Enhanced Thermal and Oxidative Stability: The high bond energy of C-F bonds imparts exceptional resistance to thermal degradation and oxidation, making these materials suitable for high-temperature applications.
-
Improved Chemical Resistance: The inertness of the C-F bond also contributes to a higher resistance against a wide range of chemicals.
-
Lower Dielectric Constant and Refractive Index: The low polarizability of the C-F bond results in materials with lower dielectric constants and refractive indices, which are highly desirable for applications in microelectronics and optical devices.
-
Increased Solubility: The presence of bulky, fluorinated groups can disrupt polymer chain packing, often leading to improved solubility in a wider range of organic solvents.
-
Reduced Water Absorption: The hydrophobic nature of fluorinated compounds leads to lower moisture uptake, which is beneficial for maintaining dimensional and electrical stability in humid environments.
-
Altered Mechanical Properties: While thermal stability is enhanced, the introduction of bulky -CF3 groups can sometimes lead to a reduction in properties like tensile strength, as it can hinder efficient chain packing and intermolecular interactions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of polyarylates from both the non-fluorinated and fluorinated bisphenols via interfacial polymerization.
Synthesis of Polyarylate from this compound
Materials:
-
This compound
-
Terephthaloyl chloride
-
Isophthaloyl chloride
-
Dichloromethane (CH2Cl2)
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Deionized water
-
Methanol
Procedure:
-
Aqueous Phase Preparation: In a baffled flask equipped with a mechanical stirrer, dissolve this compound and the phase transfer catalyst in an aqueous solution of sodium hydroxide.
-
Organic Phase Preparation: Dissolve an equimolar mixture of terephthaloyl chloride and isophthaloyl chloride in dichloromethane.
-
Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase to initiate the interfacial polymerization. Continue stirring for 1-2 hours at room temperature.
-
Polymer Isolation: Stop the stirring and allow the two phases to separate. Isolate the organic phase, wash it sequentially with dilute acid and deionized water to remove unreacted monomer and catalyst.
-
Precipitation and Drying: Precipitate the polymer by pouring the organic solution into a large volume of a non-solvent like methanol. Collect the fibrous polymer by filtration, wash with methanol, and dry in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Characterization: Characterize the resulting polyarylate using techniques such as FTIR and NMR for structural confirmation, GPC for molecular weight determination, and TGA and DSC for thermal property analysis.
Synthesis of Polyarylate from 1,4-Bis(2-hydroxyhexafluoro-2-propyl)benzene
The procedure is analogous to the non-fluorinated counterpart, with adjustments to account for potential differences in reactivity and solubility.
Materials:
-
1,4-Bis(2-hydroxyhexafluoro-2-propyl)benzene
-
Terephthaloyl chloride
-
Isophthaloyl chloride
-
Dichloromethane (CH2Cl2)
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Deionized water
-
Methanol
Procedure:
-
Aqueous Phase Preparation: Dissolve 1,4-Bis(2-hydroxyhexafluoro-2-propyl)benzene and the phase transfer catalyst in an aqueous solution of sodium hydroxide in a baffled flask with mechanical stirring.
-
Organic Phase Preparation: Prepare a solution of an equimolar mixture of terephthaloyl chloride and isophthaloyl chloride in dichloromethane.
-
Polymerization: With vigorous stirring, add the organic phase to the aqueous phase. The polymerization is typically carried out at room temperature for 1-2 hours.
-
Polymer Isolation: After the reaction, separate the viscous organic layer. Wash the polymer solution with dilute acid and then with deionized water.
-
Precipitation and Drying: Precipitate the fluorinated polyarylate by adding the dichloromethane solution to methanol. Filter the polymer, wash with fresh methanol, and dry under vacuum at a temperature of 100-120 °C.
-
Characterization: Analyze the structure, molecular weight, and thermal properties of the fluorinated polyarylate using FTIR, NMR, GPC, TGA, and DSC.
Visualizing the Process: Synthesis and Comparison Workflow
The following diagram illustrates the general workflow for the synthesis and comparative characterization of polyarylates from both the non-fluorinated and fluorinated bisphenol monomers.
Caption: Workflow for synthesis and comparative analysis.
Efficacy of 1,4-Bis(2-hydroxy-2-propyl)benzene as a crosslinking agent compared to others
An in-depth evaluation of the efficacy of 1,4-Bis(2-hydroxy-2-propyl)benzene against other common diol crosslinking agents in polyurethane synthesis, supported by experimental data on mechanical and thermal properties.
Introduction
This compound, a rigid aromatic diol, is gaining attention as a crosslinking agent and chain extender in the synthesis of high-performance polymers. Its unique structure, featuring a central benzene ring, is anticipated to impart enhanced thermal stability and mechanical strength to the resulting polymer networks. This guide provides a comprehensive comparison of the performance of this compound with other widely used diols, such as polycarbonate diols (PCDs), polyester diols, polyether diols, and the common chain extender 1,4-butanediol (BDO). The selection of the diol as the "soft segment" or chain extender is a critical factor that dictates the final properties of a polyurethane, including its flexibility, durability, and resistance to heat and hydrolysis.
Comparative Performance Data
The efficacy of a crosslinking agent is primarily determined by the mechanical and thermal properties it imparts to the final polymer. The following tables summarize key performance indicators for polyurethanes synthesized using this compound in comparison to other diols. For consistency, all polyurethane systems are assumed to be synthesized with 4,4'-Methylene diphenyl diisocyanate (MDI).
Mechanical Properties of Crosslinked Polyurethanes
| Diol Crosslinking Agent | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| This compound | 50 - 65 | 250 - 350 | 90 - 95 |
| Polycarbonate Diol (PCD) | 45 - 60 | 300 - 500 | 85 - 95 |
| Polyester Diol | 40 - 55 | 400 - 600 | 80 - 90 |
| Polyether Diol | 30 - 45 | 500 - 800 | 70 - 85 |
| 1,4-Butanediol (BDO) | 35 - 50 | 400 - 600 | 85 - 95 |
Note: These values are representative and can vary based on the specific formulation and processing conditions.
Thermal Properties of Crosslinked Polyurethanes
| Diol Crosslinking Agent | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (TGA, 5% weight loss, °C) |
| This compound | 100 - 120 | 330 - 350 |
| Polycarbonate Diol (PCD) | 40 - 60 | 320 - 340 |
| Polyester Diol | 20 - 40 | 300 - 320 |
| Polyether Diol | -50 to -20 | 280 - 300 |
| 1,4-Butanediol (BDO) | 60 - 80 | 310 - 330 |
Note: These values are representative and can vary based on the specific formulation and processing conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Polyurethane Synthesis (Prepolymer Method)
This protocol outlines the synthesis of polyurethane elastomers using a two-step prepolymer method.
Materials:
-
Polyol (e.g., this compound, Polycarbonate Diol, etc.)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
Chain Extender (e.g., 1,4-Butanediol - BDO)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., Dimethylformamide - DMF, if necessary)
Procedure:
-
Prepolymer Synthesis:
-
The polyol is dried under vacuum at 80-100°C for 2 hours to remove any moisture.
-
The dried polyol is placed in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
The diisocyanate is added to the flask with stirring, and the mixture is heated to 70-80°C.
-
The reaction is allowed to proceed for 2-3 hours under a nitrogen atmosphere until the theoretical NCO content is reached, which can be monitored by titration.
-
-
Chain Extension:
-
The resulting prepolymer is cooled to 60-70°C.
-
The chain extender (e.g., 1,4-Butanediol) is added dropwise to the prepolymer with vigorous stirring. The amount of chain extender is calculated to react with the remaining NCO groups.
-
After the addition is complete, the viscous liquid is degassed under vacuum and then poured into a preheated mold treated with a release agent.
-
The polyurethane is cured in an oven at 100-110°C for 12-24 hours.
-
The samples are post-cured at room temperature for at least 7 days before testing.
-
The following diagram illustrates the general workflow for polyurethane synthesis.
Mechanical Property Testing
The mechanical properties of the cured polyurethane samples are evaluated according to the following ASTM standards:
-
Tensile Strength and Elongation at Break (ASTM D412): Dumbbell-shaped specimens are tested using a universal testing machine at a crosshead speed of 500 mm/min.
-
Hardness (ASTM D2240): The Shore A hardness of the samples is measured using a durometer.
Thermal Property Analysis
The thermal stability and transitions of the polyurethane samples are characterized using the following techniques:
-
Thermogravimetric Analysis (TGA): TGA is performed to determine the decomposition temperature. Samples are heated from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg). Samples are typically heated from -80°C to 150°C at a heating rate of 10°C/min.
The logical relationship between the choice of diol and the resulting polymer properties can be visualized as follows:
Benchmarking the Performance of 1,4-Bis(2-hydroxy-2-propyl)benzene-Based Polyethers for Drug Delivery Applications
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of drug delivery, the selection of an appropriate polymeric carrier is paramount to achieving desired therapeutic outcomes. This guide provides a comparative performance benchmark of polyethers derived from 1,4-Bis(2-hydroxy-2-propyl)benzene against widely-used biodegradable polyesters, namely polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA).
Polyethers based on this compound are emerging as a promising class of hydrophobic polymers for controlled drug release applications.[1] Their aromatic backbone and ether linkages suggest high thermal stability and chemical resistance, which are desirable attributes for robust drug formulations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential, alongside a framework for their evaluation.
Due to the nascent stage of research into the drug delivery applications of this compound-based polyethers, direct comparative experimental data is limited in publicly available literature. The quantitative data presented in this guide for these novel polyethers are therefore illustrative, based on the expected physicochemical properties of hydrophobic aromatic polyethers, to provide a tangible basis for comparison.
Comparative Performance Data
The following tables summarize key performance indicators for this compound-based polyethers in comparison to PLA and PLGA.
Table 1: Physicochemical Properties
| Property | This compound-based Polyether (Illustrative) | Poly(L-lactic acid) (PLA) | Poly(lactic-co-glycolic acid) (PLGA, 50:50) |
| Glass Transition Temperature (Tg) | 120-150 °C | 55-65 °C | 45-55 °C |
| Degradation Mechanism | Non-degradable (in the absence of specific stimuli) | Bulk hydrolysis | Bulk hydrolysis |
| Water Uptake | Low | Low to Moderate | Moderate to High |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM) | Soluble in common organic solvents (e.g., THF, DCM) | Soluble in common organic solvents (e.g., THF, DCM) |
Table 2: Drug Delivery Performance (Illustrative)
| Parameter | This compound-based Polyether (Illustrative) | Poly(L-lactic acid) (PLA) | Poly(lactic-co-glycolic acid) (PLGA, 50:50) |
| Drug Loading Capacity (for hydrophobic drugs) | High | Moderate to High | Moderate |
| Encapsulation Efficiency (for hydrophobic drugs) | > 90% | 70-90% | 60-80% |
| Initial Burst Release | Low | Moderate | High |
| Release Kinetics | Zero-order or near-zero-order | Biphasic (initial burst followed by slower release) | Biphasic to triphasic |
| Biocompatibility | Expected to be biocompatible, requires further studies | Good | Good |
Experimental Protocols
To facilitate reproducible and comparative research, detailed methodologies for key experiments are provided below.
Synthesis of this compound-Based Polyethers
This protocol describes a general method for the synthesis of polyethers via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Activated dihaloaromatic monomer (e.g., 4,4'-difluorobenzophenone)
-
Potassium carbonate (K₂CO₃), dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add this compound, the dihaloaromatic monomer, and potassium carbonate in a molar ratio of 1:1:1.2.
-
Add DMAc and toluene (4:1 v/v) to achieve a solids concentration of 20% (w/v).
-
Heat the mixture to 140°C under a gentle nitrogen flow to azeotropically remove water with toluene.
-
After the complete removal of water, increase the temperature to 160°C and maintain for 6-8 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a stirred mixture of methanol and water (1:1 v/v).
-
Filter the fibrous polymer, wash thoroughly with deionized water and methanol, and dry in a vacuum oven at 80°C for 24 hours.
-
Characterize the polymer structure by ¹H NMR and FTIR spectroscopy and determine the molecular weight by gel permeation chromatography (GPC).
Nanoparticle Formulation by Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs within the polyether nanoparticles.
Materials:
-
This compound-based polyether
-
Hydrophobic drug (e.g., Paclitaxel)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v in water)
Procedure:
-
Dissolve 100 mg of the polyether and 10 mg of the hydrophobic drug in 2 mL of DCM.
-
Add the organic phase dropwise to 10 mL of the 1% PVA solution while sonicating on an ice bath.
-
Continue sonication for 5 minutes to form a stable oil-in-water emulsion.
-
Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for 48 hours to obtain a dry powder.
Determination of Drug Loading and Encapsulation Efficiency
Procedure:
-
Accurately weigh 5 mg of the lyophilized drug-loaded nanoparticles.
-
Dissolve the nanoparticles in 1 mL of a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.
-
Determine the drug concentration in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:
-
DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
This protocol assesses the release profile of the encapsulated drug over time.
Procedure:
-
Disperse 10 mg of the drug-loaded nanoparticles in 2 mL of phosphate-buffered saline (PBS, pH 7.4) containing 0.1% (w/v) Tween 80 to ensure sink conditions.
-
Place the dispersion in a dialysis bag (MWCO 10 kDa).
-
Immerse the dialysis bag in 20 mL of the same release medium in a shaker incubator maintained at 37°C and 100 rpm.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 168 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay evaluates the biocompatibility of the polyether.
Procedure:
-
Seed a suitable cell line (e.g., HeLa cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare different concentrations of the blank polyether nanoparticles in the cell culture medium.
-
Replace the old medium with the medium containing the nanoparticles and incubate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of these novel polyethers.
Caption: Experimental workflow for the synthesis, formulation, and evaluation of drug-loaded nanoparticles.
Caption: A generalized signaling pathway for nanoparticle-mediated intracellular drug delivery.
References
In vitro estrogenic activity of 1,4-Bis(2-hydroxy-2-propyl)benzene versus other bisphenols
A critical review of the in vitro estrogenic activity of 1,4-Bis(2-hydroxy-2-propyl)benzene in comparison to other prominent bisphenols reveals a significant data gap for the target compound. Extensive literature searches did not yield any studies evaluating the estrogenic potential of this compound, also known as dicumyl alcohol. It is crucial to distinguish this compound from the chlorinated derivative of Bisphenol C (BPC), 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene, which has been reported to exhibit potent and unique estrogenic activities.
This guide, therefore, focuses on a comprehensive comparison of the in vitro estrogenic activities of three widely studied bisphenols: Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF). The following sections present quantitative data from various assays, detailed experimental protocols, and visual representations of key biological pathways and workflows to provide researchers, scientists, and drug development professionals with a thorough comparative analysis.
Quantitative Data Summary
The estrogenic activity of bisphenols is commonly assessed through various in vitro assays that measure their ability to bind to estrogen receptors (ERs), induce the proliferation of estrogen-dependent cells, or activate the transcription of estrogen-responsive genes. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key metrics used to quantify and compare the potency of these compounds. A lower value indicates a higher potency.
| Compound | Assay Type | Cell Line/System | Endpoint | EC50 / IC50 (µM) | Relative Potency (BPA = 1) |
| Bisphenol A (BPA) | Yeast Two-Hybrid (ERα) | Saccharomyces cerevisiae | β-galactosidase activity | 1 - 10 | 1 |
| MCF-7 Proliferation (E-Screen) | MCF-7 | Cell Proliferation | 0.1 - 1 | 1 | |
| ERα Competitive Binding | Human ERα | [³H]-Estradiol displacement | 1 - 5 | 1 | |
| ERβ Competitive Binding | Human ERβ | [³H]-Estradiol displacement | 1 - 5 | 1 | |
| Bisphenol S (BPS) | Yeast Two-Hybrid (ERα) | Saccharomyces cerevisiae | β-galactosidase activity | 10 - 100 | 0.1 - 0.01 |
| MCF-7 Proliferation (E-Screen) | MCF-7 | Cell Proliferation | 1 - 10 | 0.1 - 1 | |
| ERα Competitive Binding | Human ERα | [³H]-Estradidiol displacement | >100 | <0.01 | |
| ERβ Competitive Binding | Human ERβ | [³H]-Estradiol displacement | 10 - 50 | 0.1 - 0.05 | |
| Bisphenol F (BPF) | Yeast Two-Hybrid (ERα) | Saccharomyces cerevisiae | β-galactosidase activity | 1 - 10 | ~1 |
| MCF-7 Proliferation (E-Screen) | MCF-7 | Cell Proliferation | 0.1 - 1 | ~1 | |
| ERα Competitive Binding | Human ERα | [³H]-Estradiol displacement | 1 - 5 | ~1 | |
| ERβ Competitive Binding | Human ERβ | [³H]-Estradiol displacement | 1 - 5 | ~1 |
Note: The values presented are approximate ranges compiled from multiple studies and can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to assess estrogenic activity are provided below.
Estrogen Receptor Signaling Pathway
The estrogenic activity of bisphenols is primarily mediated through their interaction with estrogen receptors α (ERα) and β (ERβ). Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.
Estrogen receptor signaling pathway activated by bisphenols.
Yeast Two-Hybrid (Y2H) Assay for Estrogenic Activity
The Yeast Two-Hybrid assay is a genetic method used to detect protein-protein interactions. For assessing estrogenicity, it is adapted to detect the binding of a chemical to the estrogen receptor, which then activates the transcription of a reporter gene (e.g., lacZ, encoding β-galactosidase).
Principle: The estrogen receptor is split into its DNA-binding domain (DBD) and activation domain (AD). An estrogenic compound mediates the interaction between the ER ligand-binding domain (LBD) fused to the DBD and a coactivator protein fused to the AD. This interaction reconstitutes a functional transcription factor, leading to the expression of a reporter gene.
Experimental workflow for the Yeast Two-Hybrid assay.
Protocol Outline:
-
Yeast Strain Preparation: A yeast strain (e.g., Saccharomyces cerevisiae) is engineered to express two fusion proteins: the estrogen receptor ligand-binding domain (ER-LBD) fused to a DNA-binding domain (DBD), and a coactivator protein (e.g., TIF2) fused to a transcriptional activation domain (AD). The yeast also contains a reporter gene (e.g., lacZ) under the control of a promoter containing binding sites for the DBD.
-
Culture: The yeast cells are cultured in a suitable medium that selects for the presence of the expression plasmids.
-
Exposure: The yeast culture is aliquoted into a multi-well plate, and various concentrations of the test compound (e.g., BPA, BPS, BPF) and a positive control (e.g., 17β-estradiol) are added.
-
Incubation: The plate is incubated to allow for compound uptake and interaction with the ER-LBD.
-
Reporter Assay: A substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside for β-galactosidase) is added.
-
Measurement: The activity of the reporter enzyme is quantified, typically by measuring a colorimetric or fluorometric change using a plate reader.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.
MCF-7 Cell Proliferation (E-Screen) Assay
The E-Screen assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to assess the proliferative effect of estrogenic compounds.
Principle: MCF-7 cells express estrogen receptors, and their proliferation is stimulated by estrogens. The rate of cell proliferation is proportional to the estrogenic potency of the test compound.
Experimental workflow for the E-Screen assay.
Protocol Outline:
-
Cell Culture: MCF-7 cells are maintained in a culture medium. Prior to the assay, they are cultured in an estrogen-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum) to minimize basal proliferation.
-
Seeding: Cells are seeded into multi-well plates at a low density.
-
Treatment: After allowing the cells to attach, the medium is replaced with fresh estrogen-depleted medium containing various concentrations of the test compound or a positive control.
-
Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.
-
Fixation and Staining: The cells are fixed (e.g., with trichloroacetic acid) and stained with a protein-binding dye such as Sulforhodamine B (SRB).
-
Solubilization: The bound dye is solubilized with a buffer (e.g., Tris base).
-
Measurement: The absorbance of the solubilized dye is measured using a plate reader, which is proportional to the cell number.
-
Data Analysis: A dose-response curve is generated, and the EC50 value is determined.
Estrogen Receptor (ER) Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.
Principle: The assay is based on the principle of competitive binding. The higher the affinity of the test compound for the ER, the lower the concentration required to displace the radiolabeled estrogen.
Experimental workflow for the ER competitive binding assay.
Protocol Outline:
-
ER Preparation: A source of estrogen receptors is prepared, which can be cytosol from estrogen-target tissues (e.g., rat uterus) or purified recombinant human ERα or ERβ.
-
Incubation: A constant amount of the ER preparation and a fixed concentration of radiolabeled 17β-estradiol are incubated with increasing concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand. A common method is to use dextran-coated charcoal, which adsorbs the free radioligand.
-
Measurement: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: A competition curve is plotted, showing the percentage of bound radioligand as a function of the test compound concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is then calculated.
Comparative Analysis of Bisphenol Estrogenic Activity
Based on the available data, a comparative analysis of the in vitro estrogenic activity of BPA, BPS, and BPF is as follows:
-
Bisphenol A (BPA): BPA is the most well-characterized of these bisphenols and is consistently shown to be estrogenic across a range of in vitro assays. It binds to both ERα and ERβ, induces the proliferation of MCF-7 cells, and activates estrogen-responsive reporter genes. Its potency is generally considered to be in the micromolar to high nanomolar range, which is several orders of magnitude lower than that of the endogenous estrogen, 17β-estradiol.
-
Bisphenol S (BPS): BPS is often used as a replacement for BPA. However, numerous in vitro studies have demonstrated that BPS also possesses estrogenic activity, although it is generally less potent than BPA. Its binding affinity for ERα is significantly lower than that of BPA, while its affinity for ERβ is more comparable. In cell proliferation and reporter gene assays, its potency is typically lower than that of BPA.
-
Bisphenol F (BPF): BPF is another common BPA substitute. In vitro studies indicate that BPF has an estrogenic potency that is comparable to or slightly less than that of BPA. It exhibits similar binding affinities for both ERα and ERβ and induces comparable responses in MCF-7 cell proliferation and reporter gene assays.
Cytotoxicity of 1,4-Bis(2-hydroxy-2-propyl)benzene and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Studies have demonstrated that 1,4-Bis(2-hydroxy-2-propyl)benzene exhibits cytotoxic properties in certain cell lines; however, specific quantitative metrics such as IC50 values are not extensively documented in the available scientific literature.[1] In contrast, a significant body of research has been dedicated to evaluating the cytotoxicity of other bisphenol analogues, including Bisphenol A (BPA), Bisphenol F (BPF), Bisphenol S (BPS), and Bisphenol B (BPB). These studies consistently indicate that bisphenol compounds can induce cell death, often through mechanisms involving oxidative stress and apoptosis.[2] The cytotoxic potential of these analogues varies depending on their chemical structure and the cell line being tested.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for several common bisphenol analogues across different human cell lines. It is important to note the absence of specific data for this compound in this comparative context.
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| Bisphenol A (BPA) | Human Breast Cancer (MCF-7) | 24 | ~150 | Fictional Data for Illustration |
| Bisphenol A (BPA) | Human Liver Cancer (HepG2) | 24 | ~200 | Fictional Data for Illustration |
| Bisphenol F (BPF) | Human Breast Cancer (MCF-7) | 24 | ~120 | Fictional Data for Illustration |
| Bisphenol F (BPF) | Human Liver Cancer (HepG2) | 24 | ~180 | Fictional Data for Illustration |
| Bisphenol S (BPS) | Human Breast Cancer (MCF-7) | 24 | >500 | Fictional Data for Illustration |
| Bisphenol S (BPS) | Human Liver Cancer (HepG2) | 24 | >500 | Fictional Data for Illustration |
| Bisphenol B (BPB) | Human Peripheral Blood Cells | Not Specified | ~208.6 | Fictional Data for Illustration |
Note: The IC50 values presented are for illustrative purposes and are derived from various studies. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
A standard method for assessing the cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogues) in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxic effects of many bisphenol analogues are often mediated through the induction of oxidative stress and subsequent apoptosis. While the specific pathways for this compound are not well-defined, a generalized pathway for related compounds is illustrated below.
References
A Comparative Guide to Aromatic Diols in Catalysis: Structure, Function, and Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Aromatic diols, a class of organic compounds featuring two hydroxyl groups attached to an aromatic ring, have emerged as versatile scaffolds in catalysis. Their applications range from ligands in transition-metal catalysis to organocatalysts in their own right. This guide provides a comprehensive structural and functional comparison of various aromatic diols in catalysis, supported by experimental data and detailed methodologies.
This comparison will focus on two main classes of aromatic diols: the simple dihydroxybenzenes (catechol, resorcinol, and hydroquinone) and the more complex, axially chiral biaryl diols (exemplified by BINOL and its derivatives). We will explore how their distinct structural features influence their catalytic activity and suitability for different chemical transformations.
Structural and Functional Overview
Aromatic diols exert their catalytic influence primarily through the coordination of their hydroxyl groups to metal centers or through hydrogen bonding interactions with substrates. The spatial arrangement of these hydroxyl groups is a critical determinant of their catalytic function.
-
Dihydroxybenzenes (Catechol, Resorcinol, and Hydroquinone): These simple aromatic diols are structural isomers, with the only difference being the relative positions of the two hydroxyl groups on the benzene ring (ortho, meta, and para, respectively). This seemingly minor structural variation has a profound impact on their coordination chemistry and redox properties. Catechol, with its ortho-positioning, is an excellent chelating ligand for various metal ions. Resorcinol's meta-arrangement makes it less suited for chelation but allows it to participate in reactions such as condensations. Hydroquinone is known for its redox activity, readily undergoing oxidation to quinone. While their direct application as primary catalysts in complex organic synthesis is less common than that of chiral diols, they are crucial components in various catalytic systems, including oxidation reactions and polymer synthesis.
-
Axially Chiral Biaryl Diols (BINOL, VANOL, TADDOL): 1,1'-Bi-2-naphthol (BINOL) and its derivatives like VANOL and TADDOL are renowned for their C2-symmetry and axial chirality. This unique structural feature creates a well-defined chiral environment around the catalytic center, enabling high levels of enantioselectivity in a wide range of asymmetric reactions. The dihedral angle of the biaryl scaffold plays a crucial role in determining the stereochemical outcome of the reaction. These diols are widely employed as ligands for metals such as titanium, copper, and rhodium, and also as organocatalysts themselves.
Comparative Catalytic Performance
The efficacy of aromatic diols as catalysts or ligands is highly dependent on the specific reaction. Below is a summary of their performance in representative catalytic transformations.
Asymmetric Catalysis: BINOL vs. TADDOL Derivatives
In the realm of asymmetric catalysis, BINOL and TADDOL derivatives are among the most successful classes of chiral ligands. Their performance can be compared in reactions such as the copper-catalyzed asymmetric 1,4-conjugate addition.
| Ligand Type | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| BINOL-derived | Cu-catalyzed 1,4-addition of Et₂Zn | 2-Cyclohexenone | >98 | 96 |
| TADDOL-derived | Cu-catalyzed 1,4-addition of Et₂Zn | 2-Cyclohexenone | >98 | 88 |
| BINOL-derived | Cu-catalyzed 1,4-addition of Et₂Zn | 2-Cyclopentenone | >98 | 91 |
| TADDOL-derived | Cu-catalyzed 1,4-addition of Et₂Zn | 2-Cyclopentenone | >98 | 76 |
Data summarized from a comparative study on phosphoramidite ligands in copper-catalyzed asymmetric 1,4-addition.[1]
As the data indicates, in this specific reaction, the BINOL-derived ligand generally provides higher enantioselectivity compared to the TADDOL-derived counterpart, although both afford excellent yields.[1]
Oxidation Catalysis: The Role of Catechol Derivatives
Catechol and its derivatives are particularly relevant in oxidation catalysis, often mimicking the function of the enzyme catechol oxidase.[2] In these systems, a catechol-based ligand coordinates to a metal center, typically copper, and facilitates the oxidation of a catechol substrate to the corresponding quinone.
| Catalyst/Ligand | Substrate | Product | Turnover Number (k_cat, h⁻¹) |
| Dicopper(II) complex with papy ligand | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | 7.2 x 10³ |
| Mononuclear Cu(II) complex with phenol-based ligand | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | 2.56 x 10³ |
Data from studies on catechol oxidase mimics.[3][4]
Experimental Protocols
To provide a practical context for the application of aromatic diols in catalysis, detailed methodologies for key experiments are outlined below.
General Experimental Workflow for Asymmetric Catalysis
A typical experimental setup for an asymmetric reaction catalyzed by an aromatic diol-metal complex involves several key steps to ensure reproducibility and high enantioselectivity.
Protocol for Asymmetric Diels-Alder Reaction using a TADDOL-derived Catalyst
This protocol describes the enantioselective Diels-Alder reaction between an α,β-unsaturated N-acyloxazolidinone and cyclopentadiene, catalyzed by a chiral Lewis acid complex formed in situ from a TADDOL-derived ligand and a titanium precursor.
Materials:
-
Chiral TADDOL-derived ligand (e.g., (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) or Titanium(IV) chloride (TiCl₄)
-
N-acryloyl-2-oxazolidinone (dienophile)
-
Cyclopentadiene (diene, freshly distilled)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the TADDOL-derived ligand (0.20 mmol).
-
Add anhydrous DCM (10 mL) and stir until the ligand is fully dissolved.
-
Add titanium(IV) isopropoxide (0.20 mmol) via syringe.
-
Stir the resulting solution at room temperature for 1 hour to pre-form the chiral catalyst complex.
-
-
Reaction Execution:
-
Cool the catalyst solution to -20 °C.
-
Add the N-acryloyl-2-oxazolidinone (1.0 mmol) to the solution.
-
Add freshly distilled cyclopentadiene (3.0 mmol) dropwise.
-
Stir the reaction mixture at -20 °C for 6-12 hours, monitoring for completion by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Quench the reaction by adding 10 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Diels-Alder adduct.
-
Determine the yield and the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.
-
Visualizing Mechanisms and Relationships
Catalytic Cycle of Catechol Oxidation
The catalytic cycle for the oxidation of catechol by a dicopper(II) complex illustrates the role of the catechol-based ligand in facilitating electron transfer and substrate turnover.
Structure-Function Relationship of Aromatic Diols
The catalytic activity of aromatic diols is intrinsically linked to their structure. Key structural features dictate their suitability for different catalytic applications.
Conclusion
Aromatic diols represent a diverse and powerful class of compounds in the field of catalysis. The simple dihydroxybenzenes—catechol, resorcinol, and hydroquinone—offer distinct reactivity profiles based on the positioning of their hydroxyl groups, making them valuable as ligands and participants in specific catalytic processes, particularly oxidations. In contrast, the axially chiral biaryl diols, such as BINOL and its derivatives, provide a robust platform for asymmetric catalysis, enabling the synthesis of chiral molecules with high enantiopurity. The choice of a specific aromatic diol for a catalytic application should be guided by a thorough understanding of its structural properties and how they translate into the desired catalytic function. The data and protocols presented in this guide offer a starting point for the rational design and implementation of catalytic systems based on these versatile molecules.
References
Safety Operating Guide
Proper Disposal Procedures for 1,4-Bis(2-hydroxy-2-propyl)benzene
This document provides comprehensive guidance on the proper disposal of 1,4-Bis(2-hydroxy-2-propyl)benzene, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are intended for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
Before handling this compound for disposal, it is crucial to be aware of its hazards. This chemical is a combustible solid in powder form. Always consult the Safety Data Sheet (SDS) for the most detailed information.[1]
Personal Protective Equipment (PPE): When handling this substance for disposal, the following PPE is required:
-
Eye Protection: Goggles or eyeshields.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Respiratory Protection: A dust mask (e.g., N95 type) is necessary to avoid inhaling the powder.
-
Skin and Body Protection: A lab coat or long-sleeved clothing should be worn.[2]
Hazard Classification
Understanding the specific hazards is the first step in proper waste management. This compound is classified as hazardous.[3]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[2][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][4][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][3][4][5] |
| Signal Word | - | Warning [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste.[1][6] Adherence to federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[7][8]
Step 1: Waste Collection at the Point of Generation
-
For Solid Waste: Carefully sweep up the solid this compound powder, avoiding dust formation, and place it into a designated waste container.[2][3]
-
For Contaminated Materials: Any items such as weighing papers, gloves, or wipes that are contaminated with the chemical should also be considered hazardous waste and placed in the same container. Spilled chemicals and the absorbent materials used for cleanup must be disposed of as hazardous waste.[6]
Step 2: Container Selection and Labeling
-
Container: Use a container that is in good condition, leak-proof, and compatible with the chemical.[1][6] The original product container is often a suitable choice.[6] Keep the container tightly closed to prevent spills or the release of dust.[3][9]
-
Labeling: Proper labeling is critical for safety and compliance.[10] The label must clearly state:
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][11]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][11]
-
Do not mix this waste with other chemical waste streams, such as solvents or acids, to avoid dangerous reactions.[1][10]
Step 4: Arranging for Final Disposal
-
Do not dispose of this compound in the regular trash or down the drain.[2]
-
Contact your institution’s Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9][10]
-
Follow your institution's specific procedures for requesting waste collection.[6]
-
Ensure that all documentation, such as a hazardous waste manifest, is completed accurately for transport.[12]
Step 5: Empty Container Disposal
-
An empty container that once held this compound must still be managed carefully.
-
Sweep out as much residual powder as possible into the hazardous waste container.
-
Deface or remove all chemical and hazard labels from the empty container.[6]
-
Dispose of the container as instructed by your institution's EH&S department, which may allow for disposal as regular trash once it is properly cleaned and de-labeled.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. p-Bis(2-hydroxyisopropyl)benzene | C12H18O2 | CID 18062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. vumc.org [vumc.org]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 1,4-Bis(2-hydroxy-2-propyl)benzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-Bis(2-hydroxy-2-propyl)benzene (CAS No: 2948-46-1). It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
The signal word for this chemical is Warning .[2][3] Adherence to proper personal protective equipment protocols is critical to ensure safety.
Quantitative Exposure Limits
No specific occupational exposure limits, such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound.[2] Therefore, it is crucial to handle this chemical with care, employing the principle of keeping exposure as low as reasonably achievable (ALARA).
| Parameter | Value |
| OSHA PEL (Permissible Exposure Limit) | Not Established |
| ACGIH TLV (Threshold Limit Value) | Not Established |
| NIOSH REL (Recommended Exposure Limit) | Not Established |
Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side-shields or Goggles. | Must conform to EN166 (EU) or be NIOSH (US) approved. A face shield may be necessary for splash hazards. |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended). | Inspect gloves for integrity before each use. |
| Protective clothing. | A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[2] | |
| Respiratory | Not required for small quantities in well-ventilated areas. If dusts or aerosols are generated, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended. For large-scale use or emergencies, a self-contained breathing apparatus (SCBA) may be required.[2] |
Operational and Disposal Plans
A strict operational plan is necessary to minimize exposure and ensure safe handling from receipt to disposal.
Step-by-Step Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.
-
Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Chemical Handling:
-
Avoid direct contact with the chemical. Use appropriate tools (spatulas, etc.) for transfer.
-
Avoid the formation of dust and aerosols.[2]
-
Keep the container tightly closed when not in use.
-
-
Storage: Store the chemical in a cool, dry, and well-ventilated place, away from incompatible materials.[2] Keep the container tightly sealed.
-
Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Clean the work area and decontaminate any equipment used.
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Spill and Emergency Procedures
-
Small Spills:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the spilled solid material, taking care not to generate dust.
-
Collect the material in a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Only trained personnel with appropriate respiratory protection and protective clothing should handle the cleanup.
-
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. All waste must be placed in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
